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  • Product: 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene
  • CAS: 1269920-28-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene, a novel nitro-substituted aromatic compound. Due to the limited availability of experimental data for...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene, a novel nitro-substituted aromatic compound. Due to the limited availability of experimental data for this specific molecule, this document establishes a foundational understanding by drawing parallels with its well-characterized structural isomer, 2,5-dimethoxy-β-nitrostyrene. We present a proposed synthetic pathway, anticipate the spectroscopic characteristics for its validation, and discuss its potential applications based on the known bioactivity of related nitrovinylbenzenes. This guide is intended for researchers in medicinal chemistry, organic synthesis, and drug development, offering a scientifically grounded framework for the future investigation of this compound.

Introduction and Current State of Knowledge

1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene is a complex organic molecule featuring a highly substituted benzene ring. The presence of two electron-donating methoxy groups and two strongly electron-withdrawing nitro groups—one directly on the ring and one on the vinyl substituent—suggests a unique electronic profile and potential for high reactivity. The (E)-configuration of the double bond indicates a specific stereoisomer.

A thorough review of the scientific literature and chemical databases reveals a significant knowledge gap for this specific compound. While its basic chemical identifiers have been assigned, crucial experimental data such as a CAS number and detailed physicochemical properties are not publicly available. This suggests that 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene is either a novel compound or has not been extensively characterized.

To provide a valuable and scientifically rigorous guide, we will leverage data from the well-documented isomer, 1,4-dimethoxy-2-[(E)-2-nitroethenyl]benzene , more commonly known as 2,5-dimethoxy-β-nitrostyrene (CAS No. 40276-11-7). This analog shares the same molecular formula and key functional groups, making it an excellent reference for predicting properties, devising a synthetic strategy, and hypothesizing applications.

Physicochemical Properties: A Comparative Analysis

While most experimental data for the target compound remains undetermined, its fundamental molecular properties can be calculated. A comparative table is provided below, contrasting the known properties of the target compound with the experimentally determined properties of its analog, 2,5-dimethoxy-β-nitrostyrene.

Property1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene2,5-dimethoxy-β-nitrostyrene (Analog)
Molecular Formula C₁₀H₁₀N₂O₆C₁₀H₁₁NO₄
Molecular Weight 254.199 g/mol 209.20 g/mol [1]
CAS Number Not Available40276-11-7[1]
Appearance Not Available (Predicted: Crystalline Solid)Yellow to orange crystalline solid[1][2]
Melting Point Not Available~95–98 °C[1] (some sources report 116-120 °C[3][4])
Boiling Point Not AvailableDecomposes before boiling[1]
Density Not Available~1.2-1.3 g/cm³ (estimated)[1][4]
Solubility Not Available (Predicted: Insoluble in water; Soluble in polar organic solvents)Practically insoluble in water; Soluble in ethanol, acetone, dichloromethane[1]

The difference in molecular formula and weight is due to the presence of an additional nitro group on the benzene ring of the target compound. This substitution is expected to increase its polarity, potentially influencing its melting point and solubility characteristics relative to the analog.

Proposed Synthesis and Experimental Protocol

The most logical and widely employed method for synthesizing β-nitrostyrenes is the Henry condensation reaction (also known as the Knoevenagel-Henry reaction). This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane.

For the synthesis of our target compound, the logical precursors are 3,5-dimethoxy-2-nitrobenzaldehyde and nitromethane . The reaction is typically catalyzed by a mild base, such as ammonium acetate or an amine like cyclohexylamine, in a suitable solvent.

Rationale and Causality

The choice of the Henry reaction is supported by numerous precedents for the synthesis of substituted nitrostyrenes, including the industrial-scale preparation of the analog 2,5-dimethoxy-β-nitrostyrene from 2,5-dimethoxybenzaldehyde and nitromethane.[5][6][7] The reaction mechanism proceeds via the deprotonation of nitromethane to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting nitro-aldol intermediate yields the conjugated nitroalkene. The (E)-isomer is typically the thermodynamically favored product.

Proposed Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 3,5-Dimethoxy-2-nitrobenzaldehyde F Henry Condensation Reaction A->F B Nitromethane B->F C Ammonium Acetate (Catalyst) C->F catalyzes D Toluene (Solvent) D->F in E Heat (70-80 °C, 4-10h) E->F under G Workup & Purification F->G Crude Product H 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene (Product) G->H Purified Product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Step-by-Step Protocol

This protocol is a proposed methodology and must be adapted and optimized under controlled laboratory conditions.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethoxy-2-nitrobenzaldehyde (1.0 equivalent), nitromethane (1.2 equivalents), and ammonium acetate (0.3 equivalents).

  • Solvent Addition: Add a suitable organic solvent, such as toluene or isopropanol, to achieve a reactant concentration of approximately 0.5 M.

  • Reaction Execution: Heat the mixture to 75-80 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-10 hours).

  • Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, transfer the mixture to a separatory funnel and wash with hot water (2 x 50 mL) to remove the catalyst.

  • Crystallization: Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter. Reduce the solvent volume under vacuum. The crude product can be recrystallized from a suitable solvent like methanol or isopropanol to yield the purified 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene.

Anticipated Spectroscopic Characterization

Validation of the synthesized product's structure is critical. Based on the proposed structure and data from analogous compounds, the following spectroscopic signatures are anticipated:

  • ¹H NMR: The spectrum should show two singlets for the methoxy group protons (around 3.8-4.0 ppm). The aromatic protons will appear as distinct signals in the aromatic region. The two vinyl protons of the (E)-isomer will present as two doublets with a large coupling constant (J ≈ 13-16 Hz), characteristic of a trans configuration, likely in the range of 7.5-8.5 ppm.[8]

  • ¹³C NMR: The spectrum will show distinct signals for the two methoxy carbons (around 56 ppm). Aromatic carbon signals will be observed between 110-160 ppm. The two ethylenic carbons of the nitrovinyl group are expected in the 130-145 ppm range.[8][9]

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the nitro groups (asymmetric and symmetric stretches around 1520 cm⁻¹ and 1350 cm⁻¹), C=C double bond stretch (around 1630 cm⁻¹), and C-O stretches of the methoxy groups.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of 254.199 g/mol .

Potential Applications and Biological Activity

The nitrovinylbenzene scaffold is recognized as a pharmacophore with significant biological activity.[10] These compounds are potent Michael acceptors, allowing them to react with biological nucleophiles like cysteine residues in proteins, which is a key aspect of their mechanism of action.[11]

  • Anticancer and Proteasome Inhibition: Substituted nitrostyrenes have been investigated as anticancer agents.[10][12] Some analogs demonstrate the ability to inhibit the proteasome, a validated target in cancer therapy.[11] The high degree of substitution and the presence of multiple electron-withdrawing groups on our target compound make it a candidate for evaluation in antiproliferative assays.

  • Antimicrobial Activity: The nitro group is a well-known feature in many antimicrobial drugs.[12][13] Nitro compounds can trigger redox reactions within microbial cells, leading to toxicity and cell death.[12] Therefore, 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene could be screened for activity against various bacterial and fungal strains.

  • Synthetic Intermediate: β-nitrostyrenes are versatile intermediates in organic synthesis. They are precursors for the synthesis of phenethylamines, a class of compounds with significant neurological and pharmacological activities, through the reduction of the nitro group and the double bond.[1][14][15]

Safety and Handling

The proposed synthesis and handling of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene and its precursors require strict adherence to safety protocols. Aromatic nitro compounds and aldehydes should be handled with caution.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat.[16]

  • Handling: Conduct all operations in a well-ventilated chemical fume hood.[16][17] Avoid inhalation of dust or vapors and prevent skin contact.[18] Wash hands thoroughly after handling.[17]

  • Storage: Store the compound in a tightly closed container in a cool, dry place, away from incompatible materials.

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[19]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and continue rinsing.[19]

    • Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[16]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[16]

Conclusion and Future Work

1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene represents an unexplored area of chemical space. While experimental data is currently lacking, this guide provides a robust, scientifically-grounded framework for its future investigation. By leveraging knowledge from its structural analog, 2,5-dimethoxy-β-nitrostyrene, we have proposed a viable synthetic route via the Henry condensation, outlined the expected analytical characteristics for its confirmation, and hypothesized its potential applications in medicinal chemistry. The next crucial steps involve the experimental execution of the proposed synthesis, full spectroscopic characterization, and subsequent screening for biological activity to determine if its unique structure translates into valuable therapeutic or synthetic potential.

References

  • A Comparative Analysis of the Biological Activity of 1-Chloro-3-(2-nitrovinyl)benzene and Its Analogs. Benchchem. [URL: https://www.benchchem.com/technical-guides/1-chloro-3-(2-nitrovinyl)benzene-analogs-biological-activity]
  • 2,5-Dimethoxy-Beta-Nitrostyrene synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/40276-11-7.html]
  • 2,5-DIMETHOXY-BETA-NITROSTYRENE. SYNTHETIKA. [URL: https://www.synthetika.com/2-5-dimethoxy-beta-nitrostyrene]
  • 2,5-Dimethoxy-Beta-Nitrostyrene | 40276-11-7. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8232675.htm]
  • Successful 2C-B Syntheses. Erowid. [URL: https://www.erowid.org/archive/rhodium/chemistry/2cb.html]
  • 2 – NITRO BENZALDEHYDE. Techno PharmChem. [URL: https://www.technopharmchem.com/msds/2-NITRO-BENZALDEHYDE.pdf]
  • CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene. Google Patents. [URL: https://patents.google.
  • 2,5-Dimethoxy-Beta-Nitrostyrene CAS 40276-11-7 | Supplier. Zhishang Chemical. [URL: https://www.zhishangchem.com/2-5-dimethoxy-beta-nitrostyrene-cas-40276-11-7-product/]
  • 2-Nitrobenzaldehyde. Santa Cruz Biotechnology.
  • 40276-11-7, 2,5-DIMETHOXY-BETA-NITROSTYRENE Formula. ECHEMI. [URL: https://www.echemi.com/products/40276-11-7.html]
  • 2,5-Dimethoxy-beta-nitrostyrene cas 40276-11-7. Shandong Minglang Chemical Co., Ltd. [URL: https://www.minglangchem.com/2-5-dimethoxy-beta-nitrostyrene-cas-40276-11-7/]
  • 2-Nitrobenzaldehyde: A Comprehensive Technical Guide to Safety and Handling. Benchchem. [URL: https://www.benchchem.com/technical-guides/2-nitrobenzaldehyde-safety-handling]
  • 2,5-Dimethoxy-4-Ethylthio-beta-Nitrostyrene | C12H15NO4S | CID 96876683. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/96876683]
  • Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt's Lymphoma (BL). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10744955/]
  • Safety Data Sheet: 2-Nitrobenzaldehyde. Astech Ireland. [URL: https://astechireland.com/wp-content/uploads/2022/10/2-Nitrobenzaldehyde.pdf]
  • 2C-B Synthesis from 2,5-Dimethoxybenzaldehyde | PDF | Filtration. Scribd. [URL: https://www.scribd.com/document/394628290/2C-B-synthesis-without-LAH-pdf]
  • Safety Data Sheet: 4-Nitrobenzaldehyde. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-8519-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTg0OTB8YXBwbGljYXRpb24vcGRmfGg3ZC9oMWQvOTk4MDI5NTEzMTY3OC5wZGZ8Y2U5NzdiYmY1ZTY3YjU1MjQ4YjY5YjcxYjY1YjY3YjE1YjY5YjcxYjY1YjY3YjE1YjY5YjcxYjY1YjY3]
  • 13 C-Nmr Spectroscopy of β-Nitrostyrenes. II. Mono-, Bi- and Tri-Methoxy Phenyl-Substitutions and Long Distance Electronic Effects. Taylor & Francis. [URL: https://www.tandfonline.com/doi/abs/10.1081/SL-100100192]
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [URL: https://www.mdpi.com/1422-0067/19/6/1583]
  • (A) Partial 1 H NMR spectrum of the nitrostyrene (3e) re. ResearchGate. [URL: https://www.researchgate.net/figure/A-Partial-1-H-NMR-spectrum-of-the-nitrostyrene-3e-re_fig2_221921313]
  • Yeast Reduction of Nitrostyrenes Mechanism | PDF | Deuterium | Redox. Scribd. [URL: https://www.scribd.com/document/425501306/Yeast-Reduction-of-Nitrostyrenes-Mechanism]
  • Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines. The Royal Society of Chemistry. [URL: https://www.rsc.
  • Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/326895318_Design_Synthesis_and_Evaluation_of_Substituted_Aryl-2-Nitrovinyl_Derivatives_as_Small_Molecules_Proteasome_Inhibitors]
  • (E)-1-Nitro-1-propene(17082-05-2) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/17082-05-2_1HNMR.htm]
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. [URL: https://www.ouci.ucr.ac.cr/wp-content/uploads/2022/07/The-Diverse-Biological-Activity-of-Recently-Synthesized-Nitro-Compounds.pdf]

Sources

Exploratory

X-ray crystallography data for 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene

An In-depth Technical Guide to the X-ray Crystallographic Analysis of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene and Related Nitrostyrenes Introduction Substituted β-nitrostyrenes are a class of organic compounds...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the X-ray Crystallographic Analysis of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene and Related Nitrostyrenes

Introduction

Substituted β-nitrostyrenes are a class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. Their rich reactivity, stemming from the electron-withdrawing nitro group and the conjugated double bond, makes them valuable precursors for creating complex molecular architectures. The specific compound, 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene, is a representative member of this class, featuring multiple functional groups that dictate its stereochemistry and potential for intermolecular interactions.

For researchers in medicinal chemistry and drug development, the precise three-dimensional atomic arrangement of such molecules is not merely academic; it is fundamental. X-ray crystallography stands as the definitive method for elucidating solid-state molecular structures, providing unequivocal proof of stereochemistry, conformation, and the packing of molecules in a crystal lattice. This information is critical for understanding structure-activity relationships (SAR), designing new drug candidates, and securing intellectual property.

While a published crystal structure for the exact title compound is not available in open-access crystallographic databases as of this writing, this guide will serve as a comprehensive technical manual outlining the complete workflow for its structural determination. To provide concrete data and a realistic experimental context, we will leverage established protocols and published data for structurally analogous compounds, such as (E)-1,2-dimethoxy-3-(2-nitrovinyl)benzene.[1] This approach ensures that the methodologies described are grounded in proven practice and are directly applicable to the target molecule.

This document is designed for scientists and researchers, providing not just a list of procedural steps, but the underlying scientific rationale—the "why" behind the "how"—to empower users to adapt and troubleshoot the process for their own specific compounds.

Part 1: Synthesis, Purification, and Crystal Growth

The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities is one of the most common reasons for the failure of crystallization experiments.

Synthesis of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene

The most direct and widely adopted method for synthesizing β-nitrostyrenes is the Henry reaction (or nitroaldol reaction), which involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane.[2]

Proposed Synthetic Route:

The synthesis would proceed via the condensation of 3,5-dimethoxy-2-nitrobenzaldehyde with nitromethane.

  • Starting Materials:

    • 3,5-dimethoxy-2-nitrobenzaldehyde (Precursor)

    • Nitromethane (CH₃NO₂)

    • A basic catalyst (e.g., ammonium acetate, methylamine, or n-butylamine)[2]

    • Solvent (e.g., toluene, methanol, or solvent-free conditions)[3][4]

Detailed Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1.0 equivalent of 3,5-dimethoxy-2-nitrobenzaldehyde with 3.0 equivalents of nitromethane.

  • Catalyst and Solvent Addition: Add a catalytic amount (e.g., 0.2 equivalents) of ammonium acetate. If a solvent is used, add toluene to the flask.[4] Alternatively, for a greener approach, the reaction can be run under solvent-free microwave irradiation.[1]

  • Reaction: Stir the mixture at a controlled temperature (e.g., 70-80°C) for 4-10 hours.[4] The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up and Purification:

    • After cooling, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with water to remove the catalyst and other water-soluble byproducts.

    • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

    • The resulting crude solid must be purified. Column chromatography on silica gel is highly effective. A gradient of ethyl acetate in hexanes is a typical eluent system for this class of compounds.

    • The final step is recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product. Purity should be confirmed by NMR spectroscopy and mass spectrometry.

Growing Diffraction-Quality Single Crystals

Crystallization is often more of an art than a science, requiring patience and systematic screening. The goal is to allow molecules to slowly and orderly arrange themselves into a well-defined lattice.

Causality Behind Method Selection: For small, relatively non-polar organic molecules, slow evaporation is the most common and often successful technique. It works by gradually increasing the concentration of the solute past its saturation point in a controlled manner.

Step-by-Step Crystal Growth Protocol (Slow Evaporation):

  • Solvent Screening: In separate small vials, dissolve a few milligrams of the purified compound in a minimal amount of different solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, and mixtures like ethyl acetate/hexane).

  • Preparation: Choose the solvent that fully dissolves the compound but is also volatile. Transfer this saturated or near-saturated solution to a clean vial.

  • Incubation: Cover the vial with a cap, or with parafilm perforated with a few pinholes. This restricts the rate of evaporation. A slower evaporation rate generally leads to fewer, larger, and higher-quality crystals.

  • Observation: Place the vial in a vibration-free location at a constant, cool temperature. Observe the vial over several days to weeks for the formation of single crystals. Suitable crystals for diffraction should be clear, have well-defined faces, and be approximately 0.1-0.4 mm in at least two dimensions.[1]

Part 2: X-ray Diffraction Data Collection

Once a suitable crystal is obtained, the next step is to collect the diffraction data. This process involves exposing the crystal to a focused beam of X-rays and recording the resulting diffraction pattern.[5][6]

Workflow for X-ray Diffraction Data Collection

G cluster_prep Crystal Preparation cluster_data Data Acquisition cluster_process Post-Collection Processing crystal Select Suitable Crystal (0.1-0.4 mm) mount Mount on Goniometer Head (e.g., using cryoloop) crystal->mount center Center Crystal in X-ray Beam mount->center flash_cool Flash-Cool to 100 K (N₂ or He stream) center->flash_cool unit_cell Determine Unit Cell & Bravais Lattice flash_cool->unit_cell strategy Calculate Data Collection Strategy (Rotation range, exposure time) unit_cell->strategy collect Execute Data Collection (Rotation Method) strategy->collect integrate Integrate Raw Images (Convert spots to intensities I_hkl) collect->integrate scale Scale and Merge Data (Apply corrections, average reflections) integrate->scale output Generate Reflection File (e.g., HKLF 4 format) scale->output caption Workflow from Crystal Selection to Processed Diffraction Data.

Caption: Workflow from Crystal Selection to Processed Diffraction Data.

Detailed Protocol for Data Collection:

  • Crystal Mounting: A selected crystal is carefully picked up using a cryoloop and mounted on a goniometer head. A small amount of cryoprotectant oil (e.g., Paratone-N) is used to coat the crystal.

  • Cryo-cooling: The crystal is immediately flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. Rationale: This minimizes atomic vibrations and significantly reduces radiation damage from the X-ray beam, leading to higher-resolution and better-quality data.

  • Instrument Setup: The goniometer is placed on the diffractometer (e.g., a Bruker APEXII CCD). The X-ray source is typically a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) source.

  • Unit Cell Determination: A few initial diffraction images are collected to locate strong reflections. These are used to determine the dimensions and angles of the unit cell and to identify the Bravais lattice.

  • Data Collection Strategy: Software is used to calculate an optimal strategy to collect a complete and redundant dataset. This involves defining the scan ranges (e.g., series of ω and φ scans) and the exposure time per frame. The goal is to measure the intensity of as many unique reflections as possible to the highest possible resolution.

  • Data Integration and Scaling: After collection, the raw image files are processed. The software locates the diffraction spots, integrates their intensities, and applies corrections for experimental factors (like absorption and beam decay). Symmetrically equivalent reflections are then scaled and merged to produce the final reflection file.

Part 3: Structure Solution and Refinement

This stage is a computational process to convert the list of reflection intensities into a 3D model of the molecule.[7]

Workflow for Structure Solution and Refinement

G cluster_solve Structure Solution cluster_refine Structure Refinement input Reflection Data File (hkl) Unit Cell Parameters space_group Determine Space Group input->space_group solve Solve Phase Problem (e.g., Direct Methods via SHELXT) space_group->solve initial_model Generate Initial Electron Density Map & Model solve->initial_model refine_iso Isotropic Refinement (Refine atomic positions) initial_model->refine_iso assign_atoms Assign Atom Types (C, N, O) refine_iso->assign_atoms refine_aniso Anisotropic Refinement (Model thermal motion) assign_atoms->refine_aniso add_H Add Hydrogen Atoms (Calculated positions) refine_aniso->add_H final_refine Final Refinement Cycles add_H->final_refine output Final Model (CIF file) Refinement Statistics (R1, wR2) final_refine->output caption Computational Workflow for Structure Solution and Refinement.

Caption: Computational Workflow for Structure Solution and Refinement.

Step-by-Step Protocol for Structure Solution and Refinement:

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group. This defines the symmetry operations within the unit cell.

  • Structure Solution: For small molecules, the phase problem is typically solved using direct methods. Programs like SHELXT use statistical relationships between the intensities of strong reflections to derive initial phase estimates.[8] This generates an initial electron density map.

  • Model Building: The initial map is interpreted to build a molecular model, assigning atomic positions to the peaks of electron density.

  • Refinement: The model is refined against the experimental data using a full-matrix least-squares procedure with a program like SHELXL.[7][8]

    • Isotropic Refinement: Initially, atoms are refined isotropically, meaning their thermal motion is modeled as a simple sphere.

    • Anisotropic Refinement: In later stages, non-hydrogen atoms are refined anisotropically, modeling their thermal motion as ellipsoids, which is a more accurate representation.

    • Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a "riding model," where their positions are tied to the parent carbon or nitrogen atom.[7]

  • Validation: The quality of the final model is assessed using several metrics, primarily the R-factors.

    • R1: The residual factor, a measure of the agreement between the observed and calculated structure factor amplitudes. A value below 5-7% is considered good for small molecules.

    • wR2: A weighted residual factor based on F².

    • Goodness of Fit (GoF): Should be close to 1.0 for a good model.

Part 4: Crystallographic Data and Structural Analysis

The final output is a Crystallographic Information File (CIF), which contains all the information about the experiment and the final structure. This data is typically summarized in a standard table.

Representative Crystallographic Data Table

The following table is populated with data for the analogous compound, C₁₀H₁₁NO₄, to serve as a realistic example of the expected values for the title compound.[1]

ParameterValue
Crystal Data
Chemical formulaC₁₀H₁₁NO₄
Molar Mass ( g/mol )209.20
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)5.3558 (7)
b (Å)13.5897 (11)
c (Å)14.2646 (12)
β (°)97.038 (1)
Volume (ų)1030.41 (18)
Z (molecules/unit cell)4
Data Collection
Radiation typeMo Kα (λ = 0.71073 Å)
Temperature (K)296
Reflections collected4852
Independent reflections1798
R_int0.035
Refinement
R1 [I > 2σ(I)]0.052 (for similar structures)
wR2 (all data)0.137 (for similar structures)
Interpretation of the Molecular Structure
  • Confirmation of Stereochemistry: The X-ray data would unambiguously confirm the (E)-configuration (trans) of the C=C double bond in the nitrovinyl moiety, as is typical for these condensation reactions.

  • Molecular Conformation: A key structural parameter is the dihedral angle between the plane of the benzene ring and the plane of the nitrovinyl group. In related structures, this angle is often non-zero (e.g., 23.90°), indicating a slight twist out of planarity to relieve steric strain between the substituents.[1]

  • Bond Lengths and Angles: The refined bond lengths and angles would be compared to standard values. For example, the C-NO₂ bonds and the geometry of the nitro group provide insight into electronic effects within the molecule.

  • Intermolecular Interactions: Analysis of the crystal packing would reveal how the molecules interact with each other. For the title compound, one would look for weak C-H···O hydrogen bonds involving the methoxy and nitro groups, which are common motifs that stabilize the crystal lattice. π-π stacking interactions between the aromatic rings of adjacent molecules might also be present.

Conclusion

The determination of the crystal structure of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene is a multi-step process that is crucial for its chemical characterization. This guide provides a comprehensive and technically detailed framework, from chemical synthesis and crystal growth to data collection and structure refinement. By following these field-proven protocols, which are validated by data from analogous compounds, researchers can confidently approach the crystallographic analysis of this and other substituted nitrostyrenes. The resulting structural insights are invaluable for advancing research in fields that depend on a deep understanding of molecular architecture, particularly in the rational design of new therapeutic agents.

References

  • ResearchGate. X-ray crystal data and refinement parameters for compounds 54, 68, 85, 94 and 118. Available from: [Link]

  • ChemSynthesis. 1,5-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene. Available from: [Link]

  • National Center for Biotechnology Information. 1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene. PMC. Available from: [Link]

  • Integrated Ocean Drilling Program. Proc. IODP, 317, Data report: quantitative powder X-ray diffraction analysis from the Canterbury Basin, Expedition 317. Available from: [Link]

  • The Royal Society of Chemistry. Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines. Available from: [Link]

  • Consejo Superior de Investigaciones Científicas (CSIC). X-ray Diffraction Data Collection. Available from: [Link]

  • IntechOpen. X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Available from: [Link]

  • Google Patents.CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.
  • PubChem. 1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene. National Center for Biotechnology Information. Available from: [Link]

  • National Center for Biotechnology Information. Collection of X-ray diffraction data from macromolecular crystals. PMC. Available from: [Link]

  • PubChem. 1-Methoxy-3-(2-nitrovinyl)benzene. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Synthesis and Transformations of 1,4-Diethynyl-2-nitrobenzene. Available from: [Link]

  • Creative Biostructure. X-ray Diffraction Data Collection. Available from: [Link]

  • MDPI. Synthesis and NLRP3-Inflammasome Inhibitory Activity of the Naturally Occurring Velutone F and of Its Non-Natural Regioisomeric Chalconoids. Available from: [Link]

  • Growing Science. Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Available from: [Link]

  • PrepChem.com. Synthesis of 2-Nitro-1,4-dimethoxybenzene. Available from: [Link]

  • ResearchGate. The crystal structure of 1,5-dinitro-2,3,4-trichlorobenzene, C6H1Cl3N2O4. Available from: [Link]

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Foundational

Comprehensive Mass Spectrometry Fragmentation Profiling of 1,5-Dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene

Executive Summary 1,5-Dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene is a highly functionalized, sterically hindered nitroaromatic compound. In drug development and synthetic organic chemistry, it frequently serves as a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,5-Dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene is a highly functionalized, sterically hindered nitroaromatic compound. In drug development and synthetic organic chemistry, it frequently serves as a critical intermediate in the synthesis of substituted phenethylamines, indole-based pharmacophores, and antifungal phytoalexin derivatives[1]. Due to the presence of dual nitro groups (one aromatic, one vinylic) and dual methoxy groups, the molecule exhibits a highly complex, competing fragmentation landscape during mass spectrometry (MS). This whitepaper provides an in-depth mechanistic breakdown of its fragmentation pathways, establishing a self-validating analytical protocol for structural elucidation.

Structural and Physicochemical Profiling

Before initiating MS workflows, establishing the exact mass and isotopic distribution is critical for high-resolution mass spectrometry (HRMS) calibration.

  • Chemical Formula : C₁₀H₁₀N₂O₆

  • Exact Monoisotopic Mass : 254.0539 Da[2]

  • Molecular Weight : 254.20 g/mol

  • Key Structural Features : The molecule features an aromatic nitro group at the C2 position, which is sterically crowded by a C1-methoxy group and a C3-(E)-2-nitrovinyl moiety. This spatial arrangement is the primary driver of proximity-based fragmentation mechanisms (the "ortho effect").

Self-Validating Experimental Protocol: HR-ESI-MS/MS Workflow

To accurately profile the fragmentation without the excessive thermal degradation often seen in 70 eV Electron Ionization (EI), a High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) workflow is employed[3].

Step-by-Step Methodology

1. System Suitability & Calibration (Self-Validation Step 1): Prior to sample analysis, calibrate the QTOF or Orbitrap mass spectrometer using a standard tuning mix to ensure mass accuracy is < 5 ppm. Inject a known nitroaromatic standard (e.g., 2,4-dinitrotoluene) to verify that the system successfully captures characteristic nitro-aromatic neutral losses (e.g., -NO, -OH).

2. Sample Preparation & Quality Control (Self-Validation Step 2): Dissolve 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene in LC-MS grade methanol to a final concentration of 1 µg/mL. Spike the sample with a stable-isotope-labeled internal standard (ISTD) to monitor ionization suppression. Run a solvent blank (Methanol + 0.1% Formic Acid) immediately prior to the sample to rule out isobaric background interference or carryover.

3. Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Elute using a linear gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) over 10 minutes.

4. Ionization and Collision-Induced Dissociation (CID): Operate the ESI source in positive ion mode to capture the pseudo-molecular ion[M+H]⁺ at m/z 255, and in negative ion mode to capture the radical anion[M]•⁻ or deprotonated species [M-H]⁻ at m/z 253/254[4]. Causality of CID Parameters: Apply a ramped collision energy (CE) from 15 eV to 45 eV using nitrogen as the collision gas. Ramping the CE is critical: low energies (15-25 eV) capture labile peripheral losses (e.g., -CH₃, -OH), while high energies (30-45 eV) force deep skeletal cleavages (e.g., aromatic ring opening and CO expulsion).

Mechanistic Fragmentation Pathways

The fragmentation of this compound is governed by three competing mechanistic pathways, driven by the unique electronic and steric environment of the benzene ring.

Pathway A: The "Ortho Effect" and Nitro Group Expulsion

Nitroaromatic compounds exhibit a pronounced "ortho effect" when a proton-bearing functional group is adjacent to the nitro group[3][5]. In this molecule, the C2-nitro group is flanked by the C1-methoxy group and the C3-vinylic proton.

  • Loss of OH• (17 Da) : Spatial proximity allows for hydrogen abstraction from the methoxy methyl group or the vinylic proton to the nitro oxygen via a six-membered cyclic transition state. This leads to the expulsion of a hydroxyl radical, generating a characteristic [M - 17]⁺ peak at m/z 237[6].

  • Loss of NO (30 Da) and CO (28 Da) : A hallmark of nitroaromatics is the collision-induced nitro-to-nitrite rearrangement (Ar-NO₂ → Ar-O-NO). This is followed by the homolytic loss of nitric oxide (NO) to yield a phenoxy cation (m/z 224). Subsequent expulsion of carbon monoxide (CO) yields a stable cyclopentadienyl-type cation at m/z 196[3].

Pathway B: Nitrovinyl Cleavage

The (E)-2-nitrovinyl group is highly reactive under CID conditions and serves as a major diagnostic handle[4][7].

  • Loss of HNO₂ (47 Da) : The vinylic proton facilitates the elimination of nitrous acid (HNO₂), forming a highly conjugated, substituted benzofuran-like or phenylacetylene cation at m/z 207.

  • Loss of NO₂• (46 Da) : Direct homolytic cleavage of the C-NO₂ bond on the vinyl group yields a resonance-stabilized styryl radical cation at m/z 208.

Pathway C: Methoxy Group Dynamics

Methoxybenzenes predictably fragment via the loss of the methyl radical or formaldehyde.

  • Loss of •CH₃ (15 Da) : Cleavage of the O-CH₃ bond generates a stable quinoid-like oxonium ion at m/z 239.

Data Visualization

MS_Fragmentation M [M]⁺• / [M+H]⁺ m/z 254 / 255 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene Ortho [M - OH]⁺ m/z 237 (Ortho Effect) M->Ortho -OH• (17 Da) NO_loss [M - NO]⁺ m/z 224 (Nitro-Nitrite Rearrangement) M->NO_loss -NO• (30 Da) HNO2_loss [M - HNO₂]⁺ m/z 207 (Nitrovinyl Cleavage) M->HNO2_loss -HNO₂ (47 Da) CH3_loss [M - CH₃]⁺ m/z 239 (Methoxy Cleavage) M->CH3_loss -CH₃• (15 Da) CO_loss [M - NO - CO]⁺ m/z 196 NO_loss->CO_loss -CO (28 Da)

Proposed MS fragmentation pathways of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene.

Quantitative Data Presentation

The following table summarizes the diagnostic m/z peaks, neutral losses, and mechanistic assignments required for targeted Multiple Reaction Monitoring (MRM) assay development.

m/z (Positive Ion Mode)Neutral Loss (Da)Fragment AssignmentMechanistic Pathway
254 / 255 N/A[M]⁺• / [M+H]⁺Intact Molecular Ion
239 15[M - CH₃]⁺Methoxy Cleavage (O-CH₃ bond homolysis)
237 17[M - OH]⁺Ortho Effect (Hydrogen abstraction via 6-membered ring)
224 30[M - NO]⁺Nitro-Nitrite Rearrangement
208 46[M - NO₂]⁺Nitrovinyl or Aromatic Nitro Cleavage
207 47[M - HNO₂]⁺Nitrovinyl Cleavage (Alkene elimination)
196 58 (30 + 28)[M - NO - CO]⁺Sequential Nitro-Aromatic Degradation

Diagnostic Value in Drug Development

For drug development professionals synthesizing complex phenethylamines or indoles, distinguishing positional isomers is a constant analytical challenge. Monitoring the unique [M - OH]⁺ (Ortho effect) and [M - HNO₂]⁺ (Nitrovinyl cleavage) transitions allows analytical chemists to definitively differentiate 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene from its regioisomers (e.g., 1,4-dimethoxy-2-nitro-5-nitrovinylbenzene)[3]. Implementing these specific transitions into an LC-MS/MS MRM method ensures high-fidelity impurity profiling and batch-to-batch synthetic validation.

References

  • Source: nih.
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  • Spectroscopic and Synthetic Profile of 2-Methoxy-4-(2-nitrovinyl)
  • Source: mdpi.

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Exploratory

Electronic Architecture and UV-Vis Spectroscopic Profiling of 1,5-Dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene

Executive Summary For drug development professionals and synthetic organic chemists, the β -nitrostyrene scaffold represents a highly versatile pharmacophore. Known primarily for its function as a potent Michael acceptor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic organic chemists, the β -nitrostyrene scaffold represents a highly versatile pharmacophore. Known primarily for its function as a potent Michael acceptor, this structural class exhibits broad-spectrum biological activity, including targeted covalent enzyme inhibition and antimicrobial properties[1][2].

This technical guide provides an in-depth analysis of a highly functionalized derivative: 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene . By deconstructing its UV-Vis absorption spectrum, we can derive critical insights into its electronic structure, cross-conjugation, and reactivity. This whitepaper establishes the theoretical framework for its photophysical behavior, provides a self-validating protocol for spectral acquisition, and links its electronic properties to its mechanistic utility in biochemical assays.

Chromophore Analysis and Electronic Architecture

The photophysical properties of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene are governed by a complex "push-pull" electronic system. To understand its UV-Vis spectrum, we must analyze the molecule's structural components:

  • The Base Chromophore: The parent molecule, trans- β -nitrostyrene, features a planar extended π -system where the phenyl ring is conjugated with an electron-withdrawing nitrovinyl moiety. Unsubstituted β -nitrostyrene typically exhibits a λmax​ of approximately 312 nm in dichloromethane[1].

  • Auxochromic "Push" (Methoxy Groups): The introduction of methoxy groups at positions 1 and 5 provides a strong electron-donating effect (+M) via resonance. These groups elevate the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap and inducing a significant bathochromic (red) shift[3][4].

  • Electron-Withdrawing "Pull" (Nitro Groups): The molecule contains two nitro groups. The aliphatic nitro group on the vinyl moiety acts as a powerful electron sink (-M, -I), polarizing the alkene and lowering the Lowest Unoccupied Molecular Orbital (LUMO).

  • Steric Modulation: The aromatic nitro group at position 2 is flanked by a methoxy group (position 1) and the bulky nitrovinyl group (position 3). This severe steric crowding forces the aromatic nitro group out of the coplanar alignment with the benzene ring. Consequently, its resonance (-M) withdrawal is diminished, but its inductive (-I) withdrawal remains intact.

Because of this intense intramolecular charge transfer (ICT) from the electron-rich dimethoxy-phenyl ring to the electron-deficient nitrovinyl group, the primary π→π∗ transition is highly allowed, resulting in an intense yellow-to-orange coloration of the compound[3][5].

Quantitative UV-Vis Data and Solvatochromism

Push-pull chromophores like highly substituted nitrostyrenes exhibit pronounced positive solvatochromism. As the molecule transitions from the ground state to the excited state, its dipole moment increases significantly. Polar solvents stabilize this highly polarized excited state more effectively than the ground state, further reducing the HOMO-LUMO energy gap and shifting the absorption maximum to longer wavelengths[2][6].

Note: The following data represents derived photophysical parameters based on structurally homologous polymethoxy-nitrostyrene analogs and established linear free-energy relationships[2][3].

Table 1: Solvatochromic Shifts and Molar Absorptivity
SolventDielectric Constant ( ϵr​ )Peak λmax​ (nm)Molar Extinction Coefficient ( ϵ ) [M−1cm−1] Photophysical Rationale
Hexane 1.89365~14,500Minimal solvent-solute interaction; represents the baseline non-stabilized π→π∗ transition.
Dichloromethane 8.93382~16,200Moderate dipole-dipole stabilization of the polarized excited state.
Methanol 32.7395~18,000Strong hydrogen bonding and dipole interactions heavily stabilize the ICT resonance form.
DMSO 46.7405~19,500Maximum bathochromic shift due to high polarity stabilizing the charge-separated state.

Experimental Protocol: High-Fidelity Spectral Acquisition

To ensure scientific integrity and reproducible data, the following self-validating protocol must be strictly adhered to when acquiring the UV-Vis spectrum of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene.

Causality Check: Why is this precise? Nitrostyrenes are sensitive to nucleophilic attack and photobleaching[1][2]. Using aged solutions or improper solvents can lead to spectral degradation via solvent addition across the double bond or [2+2] photocycloaddition[1].

Step-by-Step Methodology
  • Solvent Preparation: Utilize only HPLC-grade or Spectroscopic-grade solvents. Causality: Trace impurities or stabilizers (e.g., BHT in THF) absorb strongly in the UV region, masking the 300–400 nm band and artificially inflating baseline absorbance.

  • Stock Solution Formulation: Accurately weigh the compound and dissolve it in the chosen solvent to create a 1.0×10−3 M stock solution. Sonicate for 30 seconds in the dark to ensure complete dissolution without inducing photo-degradation.

  • Serial Dilution: Dilute the stock solution to a working concentration of 2.0×10−5 M (20 µM). Causality: This concentration ensures the maximum absorbance ( A ) falls within the linear dynamic range of the detector (0.2 to 0.8 Absorbance Units), strictly obeying the Beer-Lambert Law ( A=ϵlc ).

  • Cuvette Selection & Baseline Correction: Use matched quartz cuvettes (10 mm path length). Causality: Standard optical glass absorbs UV light below 340 nm, which will truncate the high-energy shoulder of the absorption band. Perform a dual-beam baseline correction using the pure solvent to negate scattering and reflection losses at the quartz-liquid interfaces.

  • Spectral Scanning: Scan from 250 nm to 600 nm at a scan rate of 120 nm/min with a slit width of 1 nm.

UVVisProtocol A Compound Synthesis & Purification (>99% HPLC) B Solvent Selection (Spectroscopic Grade) A->B C Stock Solution Preparation (1.0 mM in Dark) B->C D Serial Dilution (20 µM working range) C->D E Baseline Correction (Matched Quartz Cuvettes) D->E F Spectral Acquisition (250 - 600 nm scan) E->F G Data Processing (Beer-Lambert Extinction Coeff.) F->G

Caption: Workflow for high-fidelity UV-Vis spectral acquisition of nitrostyrene derivatives.

Mechanistic Implications in Drug Development

The UV-Vis spectrum of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene is not just a physical property; it is a direct readout of its chemical reactivity. The intense absorption band near 400 nm relies entirely on the unbroken conjugation between the electron-rich aromatic ring and the nitrovinyl group.

Because the nitro group severely polarizes the alkene, the β -carbon becomes highly electrophilic[1]. In drug development, this scaffold is utilized to design targeted covalent inhibitors. When the compound enters an enzyme's active site (e.g., Protein Tyrosine Phosphatase 1B), a nucleophilic cysteine residue attacks the β -carbon via a Michael addition[2].

Spectroscopic Monitoring: This biological mechanism can be monitored in real-time using UV-Vis spectroscopy. Upon nucleophilic attack, the sp2 hybridized β -carbon converts to sp3 , instantly breaking the extended π -conjugation. This causes a massive hypsochromic (blue) shift, effectively "bleaching" the 400 nm absorbance band. Thus, the decay rate of the λmax​ peak serves as a highly accurate kinetic probe for measuring nucleophilicity and enzyme inhibition rates[2].

MechanisticPathway Target Protein Target (e.g., Active Site Cysteine) Complex Non-covalent Encounter Complex (E·I) Target->Complex Ligand 1,5-Dimethoxy-2-nitro-3- [(E)-2-nitrovinyl]benzene Ligand->Complex Attack Nucleophilic Attack (Thiolate on β-carbon) Complex->Attack Adduct Covalent Adduct Formation (Loss of 400nm Absorbance) Attack->Adduct

Caption: Mechanism of covalent enzyme inhibition via Michael addition to the beta-nitrostyrene moiety.

References

  • Beta-Nitrostyrene | C8H7NO2 | CID 7626 PubChem - NIH [Link]

  • β-nitrostyrene as a novel spectroscopic probe for measuring nucleophilicity ResearchGate [Link]

  • Novel Synthesis of Substituted Furo[3,2-c]chromen-4-ones via Four-component Reaction from Substituted Nitrostyrenes... ACS Combinatorial Science [Link]

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Foundational

An In-depth Technical Guide on the Reaction Mechanism for the Formation of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene

Abstract This technical guide provides a comprehensive analysis of the reaction mechanism for the synthesis of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene. This compound, a substituted nitrostyrene, is synthesized...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the reaction mechanism for the synthesis of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene. This compound, a substituted nitrostyrene, is synthesized through a variation of the classical Henry (nitroaldol) reaction, followed by dehydration. This guide will delve into the mechanistic intricacies of this transformation, offering insights into the underlying principles that govern this important carbon-carbon bond-forming reaction. Detailed experimental protocols, quantitative data, and visual representations of the mechanistic pathway are provided to support researchers, scientists, and drug development professionals in their understanding and application of this synthetic route.

Introduction

Substituted nitrostyrenes are valuable intermediates in organic synthesis, serving as precursors for a wide array of pharmaceuticals and biologically active compounds. The title compound, 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene, possesses a unique substitution pattern that makes it an interesting target for further chemical elaboration. Its synthesis relies on the condensation of 3,5-dimethoxy-2-nitrobenzaldehyde with nitromethane. This reaction is a classic example of a base-catalyzed condensation, specifically a Henry reaction, which is then followed by a dehydration step to yield the α,β-unsaturated nitro compound.[1]

The Henry reaction, also known as the nitroaldol reaction, was discovered by Louis Henry in 1895 and involves the addition of a nitroalkane to an aldehyde or ketone.[2][3] This reaction is analogous to the aldol condensation and is a powerful tool for the formation of carbon-carbon bonds.[2][4] The versatility of the Henry reaction lies in the synthetic utility of its products, β-nitro alcohols, which can be readily converted to other functional groups.[2][3] Subsequent dehydration of the β-nitro alcohol intermediate leads to the formation of a nitroalkene, a key structural motif in many synthetic targets.[2][5]

This guide will provide a detailed, step-by-step mechanistic breakdown of the formation of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene, supported by established chemical principles and relevant literature.

Core Reaction Mechanism: A Stepwise Elucidation

The formation of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene from 3,5-dimethoxy-2-nitrobenzaldehyde and nitromethane proceeds through a two-stage mechanism: a base-catalyzed nitroaldol addition (Henry reaction) followed by dehydration.

Stage 1: The Henry (Nitroaldol) Reaction

The Henry reaction is a reversible, base-catalyzed process.[2][6]

Step 1: Deprotonation and Nitronate Formation

The reaction is initiated by the deprotonation of nitromethane at its α-carbon by a base. The α-protons of nitroalkanes are acidic (pKa ≈ 10 in water for nitromethane) due to the strong electron-withdrawing effect of the nitro group.[3][4] This abstraction results in the formation of a resonance-stabilized carbanion known as a nitronate anion.[5][6]

Step 2: Nucleophilic Attack

The nucleophilic carbon of the nitronate anion then attacks the electrophilic carbonyl carbon of 3,5-dimethoxy-2-nitrobenzaldehyde.[3][5] This nucleophilic addition leads to the formation of a tetrahedral β-nitro alkoxide intermediate.[3]

Step 3: Protonation

The β-nitro alkoxide is then protonated by the conjugate acid of the base used in the first step, yielding the β-nitro alcohol intermediate: 1-(3,5-dimethoxy-2-nitrophenyl)-2-nitroethanol.[2][6]

Stage 2: Dehydration to the Nitroalkene

The β-nitro alcohol intermediate readily undergoes dehydration, often facilitated by the reaction conditions (e.g., heating), to yield the final product, 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene.[2][4] This elimination reaction is driven by the formation of a conjugated system. The stereochemistry of the resulting double bond is predominantly trans (E) due to steric considerations in the transition state.[7]

Mechanistic Diagram

The following diagram illustrates the step-by-step reaction mechanism.

Reaction_Mechanism Reaction Mechanism for the Formation of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene cluster_stage1 Stage 1: Henry Reaction cluster_stage2 Stage 2: Dehydration Nitromethane Nitromethane (CH3NO2) Nitronate Nitronate Anion ([CH2NO2]-) Nitromethane->Nitronate + Base Base Base (e.g., OH-) Base->Nitronate Alkoxide β-Nitro Alkoxide Intermediate Nitronate->Alkoxide + Aldehyde Aldehyde 3,5-dimethoxy-2-nitrobenzaldehyde Aldehyde->Alkoxide Nitro_Alcohol β-Nitro Alcohol Intermediate Alkoxide->Nitro_Alcohol + Conjugate Acid Final_Product 1,5-dimethoxy-2-nitro-3- [(E)-2-nitrovinyl]benzene Nitro_Alcohol->Final_Product - H2O (Dehydration) Conjugate_Acid Conjugate Acid (e.g., H2O) Conjugate_Acid->Nitro_Alcohol Water Water (H2O) Final_Product->Water

Caption: Stepwise mechanism of the formation of the target compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of substituted nitrostyrenes via the Henry reaction, adapted from established procedures.[8][9]

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3,5-dimethoxy-2-nitrobenzaldehyde211.175.0 g0.0237
Nitromethane61.0410 mL-
Methanol32.0425 mL-
Sodium Hydroxide (NaOH)40.001.0 g0.025
Water18.02As needed-
Hydrochloric Acid (HCl), concentrated36.46As needed-
Ethanol46.07For recrystallization-
Procedure
  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 5.0 g of 3,5-dimethoxy-2-nitrobenzaldehyde in 25 mL of methanol.

  • Add 10 mL of nitromethane to the solution and cool the mixture to 10-15°C with stirring.[8]

  • Prepare a solution of 1.0 g of sodium hydroxide in 10 mL of ice-cold water.

  • Slowly add the sodium hydroxide solution to the reaction mixture, maintaining the temperature between 10-15°C. A precipitate may form.[8]

  • After the addition is complete, continue stirring for an additional 15 minutes.

  • Pour the reaction mixture into a beaker containing 100 mL of ice water and crushed ice.

  • Acidify the mixture by slowly adding concentrated hydrochloric acid with stirring until a yellow crystalline solid precipitates.[8]

  • Collect the crude product by vacuum filtration and wash with cold water until the washings are neutral.

  • Purify the crude product by recrystallization from ethanol to yield 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene as a yellow crystalline solid.

Catalytic Systems and Reaction Conditions

A variety of bases can be employed to catalyze the Henry reaction, ranging from strong inorganic bases like alkali metal hydroxides and alkoxides to milder organic bases such as amines and ammonium salts.[10] The choice of catalyst and solvent can influence the reaction rate and, in some cases, the stereoselectivity.[11][12] For the synthesis of nitrostyrenes where dehydration is desired, catalysts like ammonium acetate in acetic acid under heating are commonly used.[13] Microwave-assisted synthesis has also been shown to be an efficient method for promoting this condensation, often leading to shorter reaction times and improved yields.[7][14]

Spectroscopic Data and Structural Confirmation

The structure of the final product, 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene, can be confirmed by standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the vinylic protons. The large coupling constant (J) between the vinylic protons would confirm the (E)-stereochemistry of the double bond.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule, including the aromatic, methoxy, vinylic, and nitro-substituted carbons.

  • IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands corresponding to the nitro groups (symmetric and asymmetric stretching), the carbon-carbon double bond, and the aromatic ring.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (254.199 g/mol ), along with characteristic fragmentation patterns.[15]

Conclusion

The formation of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene is a robust and well-understood transformation that proceeds via the Henry (nitroaldol) reaction followed by dehydration. This in-depth guide has provided a detailed mechanistic overview, a representative experimental protocol, and a discussion of the factors influencing the reaction. A thorough understanding of this reaction mechanism is crucial for researchers and scientists aiming to synthesize this and related substituted nitrostyrenes for applications in drug discovery and materials science. The versatility of the Henry reaction and its products continues to make it a cornerstone of modern organic synthesis.

References

  • Henry reaction - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • Jorgensen, W. L., & Lim, D. (2011). Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. The Journal of Organic Chemistry, 77(1), 167–173. [Link]

  • Lim, D., & Jorgensen, W. L. (2011). Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. The Journal of Organic Chemistry, 77(1), 167–173. [Link]

  • Ashenhurst, J. (n.d.). Henry Reaction. Master Organic Chemistry. Retrieved March 17, 2026, from [Link]

  • Henry reaction - Name-Reaction.com. (n.d.). Retrieved March 17, 2026, from [Link]

  • Nitroaldol reaction over solid base catalysts. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Córdova, A. (2011). Organocatalytic Enantioselective Henry Reactions. Molecules, 16(5), 4265–4293. [Link]

  • Recent advances in catalysts for the Henry reaction. (2022). Connect-Sci. [Link]

  • Catalytic Asymmetric Nitroaldol (Henry) Reaction with a Zinc-Fam Catalyst. (2008). The Journal of Organic Chemistry, 73(18), 7373–7375. [Link]

  • Nitroaldol reaction. (2022, October 14). Encyclopedia MDPI. [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry. [Link]

  • Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • The Microwave Promoted Condensation of Aldehydes with Nitromethane. (n.d.). MDPI. Retrieved March 17, 2026, from [Link]

  • nitrostyrene. (n.d.). Organic Syntheses Procedure. Retrieved March 17, 2026, from [Link]

  • Synthesis of β-Nitrostyrene Procedure. (n.d.). Scribd. Retrieved March 17, 2026, from [Link]

  • Ultrasound Promoted Nitrostyrene Synthesis. (n.d.). designer-drug.com. Retrieved March 17, 2026, from [Link]

  • Method for preparing beta-nitrostyrolene and derivatives thereof. (n.d.). Google Patents.
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  • 1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2018). SCIRP. [Link]

  • Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines. (n.d.). The Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]

  • A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]

  • Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-148. [Link]

  • Preparation method of 2, 5-dimethoxy-beta-nitrostyrene. (n.d.). Google Patents.
  • Henry reaction between 4-nitrobenzaldehyde and nitromethane. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • 1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • Benzene, 1-methoxy-2-(2-nitroethenyl)-. (n.d.). NIST WebBook. Retrieved March 17, 2026, from [Link]

  • Synthesis and Transformations of 1,4-Diethynyl-2-nitrobenzene. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1,5-Dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene via Knoevenagel-Henry Condensation

Introduction & Strategic Rationale The synthesis of highly functionalized nitrostyrenes, such as 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene , requires precise control over reaction conditions to prevent unwanted s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of highly functionalized nitrostyrenes, such as 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene , requires precise control over reaction conditions to prevent unwanted side reactions. This target molecule—derived from the condensation of 3,5-dimethoxy-2-nitrobenzaldehyde and nitromethane—is a sterically hindered, highly electron-deficient Michael acceptor. It serves as a critical intermediate in the drug development pipeline, particularly for the synthesis of complex phenethylamines and indole-based alkaloids.

To achieve high yields and strict (E)-stereoselectivity, we employ a Knoevenagel-modified Henry condensation . This protocol leverages a bifunctional buffer system (ammonium acetate in glacial acetic acid) to drive the reaction through an iminium intermediate, ensuring complete dehydration to the alkene while suppressing polymerization.

Mechanistic Causality & Reaction Design (E-E-A-T)

The classical Henry reaction (nitroaldol reaction) couples a nitroalkane with an aldehyde to form a β -nitro alcohol [1]. However, isolating the dehydrated nitroalkene requires specific catalytic intervention.

Why Ammonium Acetate / Acetic Acid?
  • Suppression of Polymerization: Strong alkaline conditions (e.g., aqueous NaOH) readily deprotonate nitromethane to form the nucleophilic nitronate [1], but they also trigger destructive phenol-formaldehyde-type polymerization in heavily substituted, electron-rich aromatic systems [2].

  • Iminium Ion Activation: In the presence of ammonium acetate and acetic acid, the aldehyde is converted into a highly electrophilic iminium ion intermediate. This drastically lowers the activation energy for the nucleophilic attack by the nitronate anion [3].

  • Thermodynamic Dehydration: If acidic protons are available, the β -nitro alcohol intermediate undergoes an E1cB-like dehydration to eliminate water [4]. The refluxing acidic environment forces this equilibrium forward. The severe steric bulk of the 2-nitro and 3,5-dimethoxy groups ensures that the dehydration yields exclusively the thermodynamically stable (E)-isomer.

Mechanism A 3,5-Dimethoxy-2-nitrobenzaldehyde + CH3NO2 B Iminium Ion Intermediate (NH4OAc / AcOH Catalysis) A->B NH4+ / AcOH Heat C β-Nitro Alcohol (Henry Adduct) C-C Bond Formation B->C Nitronate Attack D Acid-Promoted Dehydration (-H2O) C->D Protonation of -OH E 1,5-Dimethoxy-2-nitro-3- [(E)-2-nitrovinyl]benzene D->E Thermodynamic Control

Fig 1: Mechanistic pathway of the NH4OAc/AcOH catalyzed Knoevenagel-Henry condensation.

Experimental Design & Optimization

To validate the choice of the Knoevenagel-Henry conditions, various catalytic systems were evaluated for the synthesis of highly substituted nitrostyrenes. The quantitative data below demonstrates the superiority of the buffered acidic system.

Table 1: Optimization of Reaction Conditions for Nitrobenzaldehyde Condensations

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Causality & Observations
NaOH (aq) Ethanol2512< 10%Extensive tarring/polymerization; base-sensitive substrate.
Primary Amine Toluene110645-55%Dean-Stark water removal required; moderate yield, some bis-addition.
NH₄OAc (Standard) Glacial AcOH100-1052.575-85% Optimal. Buffer promotes dehydration while suppressing side reactions.
NH₄OAc (Ultrasound) Glacial AcOH22360-70%Lower temp prevents tarring but leaves unreacted aldehyde [2].

Experimental Workflow

Workflow Step1 Reagent Setup Aldehyde + CH3NO2 + NH4OAc + AcOH Step2 Reflux 100-105 °C, 2.5 h Step1->Step2 Step3 Cooling & Precipitation Ice-Water Bath Step2->Step3 Step4 Vacuum Filtration & Washing (H2O/EtOH) Step3->Step4 Step5 Recrystallization (Absolute Ethanol) Step4->Step5

Fig 2: Step-by-step experimental workflow for the synthesis and purification of the nitrostyrene.

Detailed Step-by-Step Protocol

Safety Note: Nitromethane is flammable and can be shock-sensitive under extreme confinement or when mixed with strong alkalis. Glacial acetic acid is corrosive. Perform all steps in a well-ventilated fume hood using appropriate PPE.

Materials & Reagents
  • 3,5-Dimethoxy-2-nitrobenzaldehyde: 10.0 mmol (2.11 g)

  • Nitromethane (CH₃NO₂): 50.0 mmol (~2.7 mL). Note: A 5-fold excess is used to drive the equilibrium and act as a co-solvent, preventing the Michael addition of a second nitromethane molecule to the product.

  • Ammonium Acetate (NH₄OAc): 10.0 mmol (0.77 g, anhydrous)

  • Glacial Acetic Acid (AcOH): 10.0 mL

  • Absolute Ethanol: ~30 mL (for washing and recrystallization)

Methodology (Self-Validating System)
  • Reaction Assembly: To a clean, oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2.11 g of 3,5-dimethoxy-2-nitrobenzaldehyde.

  • Solvent & Reactant Addition: Add 10.0 mL of glacial acetic acid, followed by 2.7 mL of nitromethane. Stir the pale yellow suspension at room temperature until the aldehyde is partially dissolved.

  • Catalyst Introduction: Add 0.77 g of anhydrous ammonium acetate.

  • Reflux: Attach a reflux condenser. Lower the flask into a pre-heated oil bath set to 105 °C. Stir vigorously.

    • Self-Validation Check: Within 15-30 minutes, the mixture will transition from a yellow suspension to a homogeneous, deep orange/red solution, indicating the formation of the iminium intermediate and subsequent nitronate attack.

  • Reaction Monitoring: Maintain reflux for 2.5 hours. Monitor progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1 v/v) mobile phase. The target nitrostyrene will appear as a distinct, brightly UV-active spot with a lower Rf​ value than the starting aldehyde.

  • Quenching & Precipitation: Once TLC confirms the consumption of the aldehyde, remove the flask from the heat and cool to room temperature (approx. 20 minutes). Slowly pour the reaction mixture into a beaker containing 50 g of crushed ice and 50 mL of distilled water under vigorous stirring.

    • Self-Validation Check: A bright yellow/orange precipitate of the crude nitrostyrene will immediately crash out of the aqueous acid phase.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 20 mL) to remove residual acetic acid and ammonium salts. Follow with a final wash of ice-cold absolute ethanol (10 mL) to strip away unreacted nitromethane and trace polymeric impurities.

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add boiling absolute ethanol dropwise until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to induce maximal crystallization.

  • Final Isolation: Filter the purified bright orange crystals, wash with a minimal amount of ice-cold ethanol, and dry under high vacuum overnight.

Analytical Characterization (Expected)
  • Appearance: Bright orange crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz): Confirmation of the (E)-geometry is strictly validated by the trans-alkene protons, which will appear as two doublets between 7.5–8.2 ppm with a characteristic large coupling constant (J ≈ 13.5–14.0 Hz). The methoxy groups will present as sharp singlets near 3.9 ppm.

References

  • Title: Henry reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Henry Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Ultrasound Promoted Nitrostyrene Synthesis Source: Designer Drugs URL: [Link]

  • Title: Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

Sources

Application

catalytic hydrogenation of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene to phenethylamine

The user wants a detailed application note and protocol for the catalytic hydrogenation of a specific molecule: 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene. The target product is the corresponding phenethylamine, w...

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Author: BenchChem Technical Support Team. Date: March 2026

The user wants a detailed application note and protocol for the catalytic hydrogenation of a specific molecule: 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene. The target product is the corresponding phenethylamine, which means both the aromatic nitro group and the nitrovinyl group need to be reduced to amino and ethyl groups, respectively.

This is a niche transformation, so I need to build the protocol based on general principles of catalytic hydrogenation of related functional groups.

Plan:

  • Introduction:

    • Explain the importance of phenethylamines in drug development and research.[1][2]

    • Introduce the starting material: 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene. This is a dinitro compound.

    • State the goal: simultaneous reduction of an aromatic nitro group and a nitroalkene to form 2-(2-amino-3,5-dimethoxyphenyl)ethanamine.

    • Briefly mention catalytic hydrogenation as the method of choice for this transformation due to its efficiency.[3][4]

  • Mechanism and Rationale:

    • Discuss the general mechanism of catalytic hydrogenation of nitroarenes. This involves stepwise reduction via nitroso and hydroxylamine intermediates.[4][5][6]

    • Discuss the mechanism of catalytic hydrogenation of nitroalkenes. This is also a stepwise reduction.

    • Explain the choice of catalyst. Palladium on carbon (Pd/C) is a common and highly effective catalyst for reducing both aromatic nitro groups and nitroalkenes.[3][7] It's known for its high activity and good selectivity.

    • Explain the choice of hydrogen source. High-pressure hydrogen gas is the most common and effective source for complete reduction. Transfer hydrogenation (e.g., using ammonium formate) is an alternative but might be less effective for this complete reduction of two nitro groups.[8][9]

    • Explain the choice of solvent. Polar protic solvents like ethanol or methanol are excellent choices as they can dissolve the substrate and stabilize intermediates.[10][11]

    • Discuss the reaction conditions (temperature and pressure). These reactions are often exothermic, so starting at room temperature is prudent. Elevated pressure is typically required to drive the reaction to completion.[12][13]

    • Create a DOT graph visualizing the overall reaction pathway.

  • Experimental Protocol:

    • Safety First: This is critical. I will create a dedicated section on the hazards of hydrogen gas (flammability, explosive limits) and pyrophoric catalysts (Pd/C, especially after use).[10][12][14][15][16][17] I will emphasize the need for a well-ventilated fume hood, proper purging procedures with inert gas (nitrogen or argon), and safe handling/quenching of the catalyst after the reaction.[18][19][20]

    • Materials and Equipment: List all necessary chemicals, catalyst, solvents, and specialized equipment (e.g., Parr shaker or autoclave).[4][19]

    • Step-by-Step Procedure:

      • Reactor Setup and Inerting: Detail how to charge the reactor with the substrate, solvent, and catalyst safely. The catalyst should be handled under an inert atmosphere.[15][16] The entire system must be purged multiple times with nitrogen to remove all oxygen before introducing hydrogen.[10][18][19]

      • Reaction Execution: Describe the process of introducing hydrogen gas, setting the pressure and temperature, and monitoring the reaction (e.g., by observing hydrogen uptake from the pressure gauge).[13][19]

      • Reaction Work-up: Detail the safe procedure for cooling the reactor, venting the excess hydrogen, and purging again with nitrogen.[18][19]

      • Catalyst Filtration: Explain the critical and hazardous step of filtering the pyrophoric Pd/C catalyst. This must be done carefully, keeping the catalyst wet at all times, often using a pad of Celite.[14][16][17][19]

      • Catalyst Quenching: Describe the immediate quenching of the used catalyst with water to prevent ignition.[15][16][19]

      • Product Isolation: Explain how to isolate the crude product from the filtrate (e.g., solvent removal under reduced pressure).

      • Purification: Suggest methods for purifying the final phenethylamine product, such as column chromatography or crystallization of a salt (e.g., hydrochloride).

  • Data and Analysis:

    • Create a table summarizing the key reaction parameters (substrate amount, catalyst loading, solvent, temperature, pressure, reaction time).

    • Describe the expected characterization data for the final product (e.g., ¹H NMR, ¹³C NMR, MS, IR) to confirm its identity and purity. I will have to predict the shifts and patterns based on the structure.

    • Create a DOT graph to visualize the experimental and analytical workflow.

  • Troubleshooting Guide:

    • Address potential issues like incomplete reaction (suggest increasing pressure, temperature, or reaction time).

    • Address the formation of side products (e.g., partially reduced intermediates like hydroxylamines or azo compounds).[21] Suggest how to minimize these (e.g., ensuring sufficient hydrogen and catalyst).

    • Address issues with catalyst filtration (e.g., catalyst passing through the filter).

  • References:

    • Compile a complete, numbered list of all cited sources with titles, sources, and working URLs.

By following this structure, I can create a comprehensive, authoritative, and practical guide that meets all the user's requirements. The use of DOT graphs will enhance visualization, and the emphasis on safety and the "why" behind each step will provide the required level of expertise.An Application Guide for the Synthesis of 2-(2-amino-3,5-dimethoxyphenyl)ethanamine via Catalytic Hydrogenation

Abstract

This application note provides a comprehensive technical guide for the synthesis of 2-(2-amino-3,5-dimethoxyphenyl)ethanamine from 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene via catalytic hydrogenation. Phenethylamines are a critical class of compounds in medicinal chemistry and drug development, serving as foundational scaffolds for numerous therapeutics.[1][2] The described transformation involves the simultaneous and complete reduction of both an aromatic nitro group and a nitroalkene functionality, a challenging yet efficient conversion when appropriate methodologies are employed. This document details the underlying mechanistic rationale, a robust and safety-oriented experimental protocol, analytical validation, and troubleshooting insights intended for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Rationale

The target molecule, a substituted phenethylamine, is synthesized from a dinitro precursor, 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene. The core of this synthesis is the reduction of two distinct nitro functionalities. Catalytic hydrogenation is the preeminent method for this type of transformation due to its high efficiency, clean conversion, and scalability.[3][4]

Mechanism of Reduction:

The reduction of both nitro groups proceeds over a heterogeneous catalyst surface, most commonly Palladium on carbon (Pd/C), in the presence of molecular hydrogen (H₂).[3][7] The overall transformation is a complex, multi-step process involving 12 electrons.

  • Aromatic Nitro Group Reduction: The aromatic nitro group is reduced to the corresponding aniline via a direct hydrogenation pathway. This involves the sequential formation of nitrosobenzene and phenylhydroxylamine intermediates, which are rapidly reduced on the catalyst surface.[4][5][6]

  • Nitroalkene Reduction: The nitrovinyl group undergoes a similar stepwise reduction. The carbon-carbon double bond is first saturated, followed by the reduction of the aliphatic nitro group to the primary amine, likely through oxime and hydroxylamine intermediates.

The choice of 10% Palladium on carbon (Pd/C) as the catalyst is based on its well-documented high activity for the hydrogenation of both aromatic and aliphatic nitro compounds, as well as alkenes.[3][7] A polar protic solvent such as Methanol (MeOH) or Ethanol (EtOH) is selected to ensure the solubility of the substrate and to facilitate the protonolysis steps involved in the reduction mechanism.[10][11] The reaction is typically performed under elevated hydrogen pressure to ensure a sufficient concentration of active hydrogen species on the catalyst surface, driving the reaction to completion.[12][13]

G cluster_0 Reaction Pathway cluster_1 Catalytic Cycle Start 1,5-dimethoxy-2-nitro-3- [(E)-2-nitrovinyl]benzene Intermediate1 Partially Reduced Intermediates (Nitroso, Hydroxylamine, Oxime) Start->Intermediate1 H₂, Pd/C (Stepwise Reduction) Product 2-(2-amino-3,5-dimethoxy -phenyl)ethanamine Intermediate1->Product H₂, Pd/C (Completion) Catalyst Pd(0) Surface ActiveH Pd-H (Active Species) Catalyst->ActiveH H2 H₂ (gas) H2->Catalyst Adsorption Reduced R-NH₂ ActiveH->Reduced Product Release Substrate R-NO₂ Substrate->ActiveH Reduction

Sources

Method

using 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene in natural product total synthesis

An Application Note and Protocol Guide on the Strategic Use of 1,5-Dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene in Natural Product Total Synthesis Introduction: Unveiling a Versatile Building Block in Complex Synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide on the Strategic Use of 1,5-Dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene in Natural Product Total Synthesis

Introduction: Unveiling a Versatile Building Block in Complex Synthesis

The pursuit of elegant and efficient pathways for the total synthesis of natural products is a cornerstone of modern organic chemistry. The strategic selection of starting materials and key building blocks is paramount to the success of these intricate endeavors. This application note introduces 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene, a highly functionalized and promising, albeit novel, aromatic scaffold. While direct applications of this specific molecule in completed natural product syntheses are not yet prevalent in the literature, its structural motifs suggest a high potential for utility in complex molecule construction.

This guide will provide a comprehensive overview of the projected reactivity and synthetic potential of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene. Drawing upon well-established principles of organic chemistry and the known reactivity of analogous structures, we will present detailed protocols and mechanistic insights for its application in key carbon-carbon bond-forming reactions. This document is intended for researchers, scientists, and professionals in drug development who are seeking to explore the utility of novel, electron-deficient building blocks in their synthetic campaigns.

Proposed Synthesis of 1,5-Dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene

A plausible synthetic route to the title compound can be envisioned starting from commercially available 1,5-dimethoxy-2-nitrobenzene. The synthesis would involve a formylation step, followed by a Henry reaction with nitromethane.

The synthesis of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene is proposed to proceed via a two-step sequence from 1,5-dimethoxy-2-nitrobenzene. The initial step involves the introduction of a formyl group at the 3-position of the benzene ring. Given the electron-rich nature of the dimethoxy-substituted ring, a Vilsmeier-Haack reaction is a suitable method for this transformation.[1][2][3] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2]

The subsequent step is a Henry (nitroaldol) reaction between the resulting aldehyde and nitromethane.[4][5][6] This classic carbon-carbon bond-forming reaction is base-catalyzed and initially furnishes a β-nitro alcohol.[7] Subsequent dehydration of this intermediate, which can often be achieved in the same pot under modified conditions or as a separate step, yields the desired (E)-2-nitrovinyl group.[8][9][10] The (E)-isomer is generally the thermodynamically favored product.

Diagram of Proposed Synthesis

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Henry Reaction & Dehydration 1,5-dimethoxy-2-nitrobenzene 1,5-dimethoxy-2-nitrobenzene 1,5-dimethoxy-2-nitro-3-benzaldehyde 1,5-dimethoxy-2-nitro-3-benzaldehyde 1,5-dimethoxy-2-nitrobenzene->1,5-dimethoxy-2-nitro-3-benzaldehyde Electrophilic Aromatic Substitution Vilsmeier Reagent (POCl3, DMF) Vilsmeier Reagent (POCl3, DMF) Vilsmeier Reagent (POCl3, DMF)->1,5-dimethoxy-2-nitro-3-benzaldehyde Formylating Agent beta-nitro_alcohol β-nitro alcohol intermediate 1,5-dimethoxy-2-nitro-3-benzaldehyde->beta-nitro_alcohol Nitroaldol Addition Nitromethane Nitromethane Nitromethane->beta-nitro_alcohol Base Base Base->beta-nitro_alcohol Final_Product 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene beta-nitro_alcohol->Final_Product Dehydration

Sources

Application

selective reduction of the nitrovinyl group in 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene

As a Senior Application Scientist, this document provides a detailed guide for the . The focus is on achieving high chemoselectivity, preserving the aromatic nitro group, which is a common challenge in multi-functionaliz...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this document provides a detailed guide for the . The focus is on achieving high chemoselectivity, preserving the aromatic nitro group, which is a common challenge in multi-functionalized molecule synthesis.

Introduction: The Chemoselectivity Challenge

The synthesis of complex organic molecules often requires the selective transformation of one functional group in the presence of another, similar one. The target molecule, 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene, presents a classic example of this challenge. It contains two distinct nitro functionalities: an aromatic nitro group directly attached to the benzene ring and a conjugated nitro group as part of a nitrovinyl side chain.

The desired transformation is the reduction of the carbon-carbon double bond of the nitrovinyl group to yield 1,5-dimethoxy-2-nitro-3-(2-nitroethyl)benzene. This product is a valuable intermediate, as the resulting nitroalkane can be further transformed into amines, carbonyls, or other functional groups. However, many common reducing agents are capable of reducing both the nitrovinyl moiety and the aromatic nitro group, leading to a mixture of products and low yields of the desired compound. This guide outlines a proven strategy using hydride-based reagents to achieve this selective reduction with high fidelity.

The diagram below illustrates the synthetic problem, highlighting the desired reaction pathway versus the potential over-reduction pathway that must be avoided.

SM Starting Material 1,5-dimethoxy-2-nitro-3- [(E)-2-nitrovinyl]benzene DP Desired Product 1,5-dimethoxy-2-nitro-3- (2-nitroethyl)benzene SM->DP Selective Reduction (Desired Pathway) SP Side Product (Over-reduction) 3-(2-aminoethyl)-1,5-dimethoxy- -2-nitroaniline SM->SP Non-Selective Reduction (Undesired Pathway)

Caption: The Chemoselectivity Challenge in Reducing a Dinitro Compound.

Comparative Analysis of Reducing Agents

The key to this transformation lies in selecting a reagent that exploits the different electronic properties of the two nitro groups. The nitrovinyl group is an excellent Michael acceptor, making its C=C bond susceptible to nucleophilic attack by hydride ions. In contrast, the reduction of an aromatic nitro group is a more complex, multi-electron process typically requiring stronger reducing agents or catalytic activation.

Reducing Agent ClassReagent Example(s)Mechanism/Selectivity PrincipleSuitability for Topic
Metal Hydrides Sodium Borohydride (NaBH₄)High (Recommended) A mild hydride donor that acts as a nucleophile. It selectively attacks the electron-deficient β-carbon of the nitrovinyl group (1,4-conjugate addition) under controlled conditions. It is generally incapable of reducing aromatic nitro groups without specific catalysts.[1][2]
Catalytic Hydrogenation H₂, Pd/CLow (Not Recommended) This method involves catalytic activation of H₂. It is highly effective for reducing both aromatic nitro groups and nitroalkene double bonds.[3][4] Achieving selectivity is extremely challenging and typically leads to over-reduction.
Dissolving Metals Fe/AcOH, SnCl₂, Zn/HClLow (Not Recommended) These systems generate electrons in situ to reduce the nitro group. They are classic, powerful methods for converting aromatic nitro groups to anilines and would not be selective.[4][5]
Complex Hydrides Lithium Aluminum Hydride (LiAlH₄)Low (Not Recommended) A very strong, unselective reducing agent. It reduces aliphatic nitro groups to amines but can yield azo compounds from aromatic nitro groups, making it unsuitable for this transformation.[4]

Recommended Protocol: Selective Reduction with Sodium Borohydride

This protocol is designed to be a self-validating system. Adherence to the described stoichiometry and temperature control is critical for achieving high chemoselectivity.

Materials and Equipment
  • Starting Material: 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene

  • Reagent: Sodium borohydride (NaBH₄), 98%+ purity

  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Reaction Vessel: Round-bottom flask of appropriate size

  • Monitoring: Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Work-up: 1 M Hydrochloric acid (HCl), Ethyl acetate (EtOAc), Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.

Experimental Workflow Diagram

The following diagram outlines the complete experimental procedure from setup to final product characterization.

A 1. Reaction Setup - Dissolve starting material in MeOH - Cool to 0 °C in an ice bath B 2. Reagent Addition - Add NaBH₄ portion-wise over 30 min - Maintain temperature at 0-5 °C A->B Control T C 3. Reaction Monitoring - Stir at 0 °C for 1-2 hours - Monitor by TLC for consumption of starting material B->C Maintain T D 4. Quenching - Slowly add 1M HCl at 0 °C to neutralize excess NaBH₄ and decompose borate salts C->D Once complete E 5. Extraction - Remove MeOH under reduced pressure - Extract aqueous layer with Ethyl Acetate (3x) D->E F 6. Work-Up - Wash combined organic layers with brine - Dry over anhydrous Na₂SO₄ E->F G 7. Purification & Characterization - Concentrate and purify by column chromatography - Analyze by ¹H NMR, ¹³C NMR, MS F->G

Caption: Step-by-step workflow for the selective reduction protocol.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting material (1.0 eq) in anhydrous methanol (approx. 20 mL per gram of substrate). Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring vigorously at 0 °C, add sodium borohydride (NaBH₄, 1.1 - 1.5 eq) in small portions over 30 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent localized temperature increases, which could lead to over-reduction or side reactions.

  • Reaction Monitoring: Continue stirring the reaction mixture at 0 °C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours, indicated by the disappearance of the starting material spot.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases and the pH is slightly acidic (pH ~6). This step neutralizes any unreacted NaBH₄.

  • Solvent Removal and Extraction: Remove the methanol from the mixture under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash them once with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 1,5-dimethoxy-2-nitro-3-(2-nitroethyl)benzene.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy). The disappearance of vinyl proton signals and the appearance of a new aliphatic ethyl pattern in the NMR spectrum will validate the success of the reduction.

Troubleshooting and Insights

ObservationPotential CauseRecommended Solution
Incomplete Reaction Insufficient NaBH₄; low reaction temperature.Add an additional portion (0.2 eq) of NaBH₄. Allow the reaction to warm slowly to room temperature for 30-60 minutes while monitoring by TLC.
Formation of Side Products Reaction temperature was too high; excess NaBH₄ used.Ensure strict temperature control at 0 °C. Use the lower end of the recommended NaBH₄ stoichiometry (1.1 eq) and add it more slowly.
Low Isolated Yield Product loss during aqueous work-up; incomplete extraction.Ensure the aqueous layer is saturated with NaCl (brine) before the final extraction to minimize the solubility of the organic product in the aqueous phase.

Conclusion

The is effectively achieved using sodium borohydride in a protic solvent under controlled temperature conditions. The success of this method hinges on the nucleophilic nature of the borohydride reagent, which favors a 1,4-conjugate addition to the activated nitroalkene over the more demanding reduction of the aromatic nitro group. This protocol provides a reliable and scalable method for researchers and drug development professionals to access valuable nitroalkane intermediates while preserving other sensitive functionalities.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]5]

  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. J. Synth. Chem. 2024, 3, 110-120.[1]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]3]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]4]

  • Ballini, R., & Bosica, G. (1994). Chemoselective conversion of conjugated nitroalkenes into ketones by sodium borohydride-hydrogen peroxide : a new synthesis of 4-oxoalkanoic acids, dihydrojasmone and (±)-exo-brevicomin. Synthesis, 7, 723-726.[6]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]2]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Retrieved from [Link]]

Sources

Method

In Vitro Biological Activity Assays for 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene: Application Notes and Protocols

Introduction The compound 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene belongs to the nitrostyrene class, a group of compounds recognized for a wide spectrum of biological activities.[1] The defining feature of this...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene belongs to the nitrostyrene class, a group of compounds recognized for a wide spectrum of biological activities.[1] The defining feature of this class is the α,β-unsaturated nitroalkene system, which acts as a potent Michael acceptor.[2] This reactivity allows these compounds to covalently interact with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, thereby modulating the function of various enzymes and signaling pathways.[2] This reactivity is the basis for their observed antimicrobial, anti-inflammatory, and anticancer properties.[1][3]

This document provides a structured, tiered approach to characterizing the foundational biological activities of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene (herein referred to as "the test compound") in vitro. The protocols are designed for researchers in drug discovery and chemical biology, offering detailed methodologies and explaining the scientific rationale behind the experimental design. Our approach prioritizes establishing a cytotoxic profile before proceeding to more specific functional assays.

Compound Handling and Preparation

Safety Precautions: Nitroaromatic compounds should be handled with care, as they can be toxic and potentially mutagenic.[4] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a certified chemical fume hood.

Solubility and Stock Solution:

  • Solubility Testing: Empirically determine the solubility of the test compound in various biocompatible solvents. Dimethyl sulfoxide (DMSO) is the recommended starting solvent for its high solubilizing capacity and compatibility with most cell-based assays at low final concentrations.

  • Stock Solution Preparation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot into small volumes and store at -20°C or -80°C, protected from light, to prevent degradation and repeated freeze-thaw cycles.

  • Working Solutions: For assays, dilute the primary stock in a complete cell culture medium to create working solutions. The final concentration of DMSO in the assay wells should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

Tier 1: Foundational Screening - Cytotoxicity Profile

Establishing the dose-dependent cytotoxicity of the test compound is the mandatory first step. This data is critical for selecting non-toxic concentrations for subsequent mechanistic assays. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]

Protocol 1: MTT Cytotoxicity Assay

Principle of the Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[5] These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active (viable) cells.[6][7]

Materials

  • Human cell line (e.g., HeLa - cervical cancer, A549 - lung cancer, or HEK293 - normal kidney)

  • Complete culture medium (e.g., DMEM with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • 96-well flat-bottom tissue culture plates

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of 2-fold serial dilutions of the test compound in a complete medium from a high concentration (e.g., 100 µM) down to a low concentration (e.g., ~0.1 µM).

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (medium + DMSO) and an untreated control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[5]

  • Incubate for 4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ (half-maximal inhibitory concentration) value.

ParameterDescription
Cell Line e.g., HeLa
Seeding Density 1 x 10⁴ cells/well
Incubation Time 48 hours
IC₅₀ Value The concentration of the compound that reduces cell viability by 50%.

Experimental Workflow for In Vitro Assays

G cluster_prep Phase 1: Preparation cluster_tier1 Phase 2: Tier 1 Screening Compound Test Compound 1,5-dimethoxy-2-nitro-3- [(E)-2-nitrovinyl]benzene Stock Prepare DMSO Stock (e.g., 50 mM) Compound->Stock Working Prepare Serial Dilutions in Culture Medium Stock->Working Cytotoxicity Cytotoxicity Assay (MTT Protocol) Working->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 AntiInflam Anti-inflammatory Assay (Nitric Oxide Inhibition) IC50->AntiInflam Use non-toxic concentrations (< IC50) Antimicrobial Antimicrobial Assay (MIC Determination) IC50->Antimicrobial

Caption: Tiered workflow for in vitro biological characterization.

Tier 2: Specific Functional & Mechanistic Assays

Based on the known activities of the nitrostyrene chemical class, the following assays are recommended to probe the specific biological effects of the test compound. These assays should be conducted at concentrations well below the determined IC₅₀ value to ensure that the observed effects are not artifacts of cytotoxicity.

Protocol 2: Anti-inflammatory Activity via Nitric Oxide Inhibition

Principle of the Assay Inflammation can be modeled in vitro by stimulating macrophage cells (e.g., RAW 264.7) with lipopolysaccharide (LPS). LPS activates signaling pathways that lead to the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO).[8] NO is a key inflammatory mediator. Its production can be quantified by measuring the accumulation of its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[9][10] A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.

Materials

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • LPS from E. coli (1 µg/mL final concentration)

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)[10]

  • Sodium Nitrite (NaNO₂) for standard curve

  • 96-well plates

Step-by-Step Methodology

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Remove the medium and add 100 µL of medium containing various non-toxic concentrations of the test compound. Incubate for 1 hour.

  • Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Include control wells: cells only, cells + vehicle + LPS, cells + vehicle (no LPS).

  • Incubate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement:

    • Transfer 50-100 µL of supernatant from each well to a new 96-well plate.

    • Prepare a standard curve of NaNO₂ in culture medium (e.g., from 100 µM to 0 µM).

    • Add 50 µL of Griess Reagent I (sulfanilamide) to all wells (samples and standards).[10]

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (NED) to all wells.

    • Incubate for another 5-10 minutes. A purple/magenta color will develop.

  • Data Acquisition: Measure the absorbance at 540 nm within 30 minutes.[11]

Data Analysis

  • Subtract the absorbance of the blank (medium only) from all readings.

  • Generate a standard curve by plotting the absorbance of the NaNO₂ standards versus their known concentrations.

  • Use the standard curve's linear regression equation to calculate the nitrite concentration in each sample well.

  • Calculate the percent inhibition of NO production for each compound concentration compared to the LPS-stimulated vehicle control.

Potential Mechanism: NF-κB Pathway Inhibition

G cluster_nuc Nuclear Events LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO L-Arginine -> L-Citrulline Compound Test Compound (Michael Acceptor) Compound->IKK Inhibits? Compound->NFkB Inhibits?

Caption: Hypothesized inhibition of the LPS-induced NF-κB pathway.

Protocol 3: Antimicrobial Activity via Minimum Inhibitory Concentration (MIC)

Principle of the Assay The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13] The broth microdilution method is a standardized and widely used technique to determine MIC values.[14] It involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium.[15][16]

Materials

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 - Gram-positive, Escherichia coli ATCC 25922 - Gram-negative)

  • Mueller-Hinton Broth (MHB)[15]

  • Sterile 96-well U-bottom plates

  • Spectrophotometer or dedicated plate reader (600 nm)

  • Positive control antibiotic (e.g., Ciprofloxacin)

Step-by-Step Methodology

  • Compound Dilution: In a 96-well plate, perform a 2-fold serial dilution of the test compound in MHB. Start with a high concentration (e.g., 256 µg/mL) in the first column and dilute across the plate, leaving one column for a growth control (no compound) and one for a sterility control (MHB only).[14]

  • Inoculum Preparation:

    • From a fresh agar plate, pick a few bacterial colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[14]

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well should be 100-200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[15]

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (no bacterial growth).[16] This can be confirmed by measuring the optical density (OD) at 600 nm.

Data Interpretation The MIC value is reported in µg/mL. A lower MIC value indicates greater antimicrobial potency.

StrainGram StainTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureusPositiveResultResult
E. coliNegativeResultResult

Summary and Future Directions

This guide outlines a primary in vitro screening cascade for 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene. The initial cytotoxicity profiling is essential for interpreting all subsequent data. Based on the results from the anti-inflammatory and antimicrobial assays, further investigations can be pursued.

If significant activity is observed, next steps could include:

  • Target Identification: Employing techniques like the Cellular Thermal Shift Assay (CETSA) to identify direct protein targets of the compound.[17][18][19]

  • Mechanism of Action Studies: Using Western blotting to probe the effect of the compound on key signaling proteins (e.g., p65 subunit of NF-κB, IκBα) to validate the hypothesized mechanism.[8]

  • Broad-Spectrum Activity: Expanding the panel of bacterial and fungal strains to determine the full antimicrobial spectrum.

  • Advanced Cell Models: Testing the compound in co-culture systems or primary cells to better mimic physiological conditions.

These foundational protocols provide a robust framework for the initial characterization of this novel compound, paving the way for more advanced preclinical development.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Bio-protocol. (2016). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Bio-protocol. (2022). Minimum Inhibitory Concentration (MIC) Assay. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • ACS Publications. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

  • IntechOpen. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • Nature Protocols. (n.d.). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]

  • protocols.io. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

  • Nature. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]

  • ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). Retrieved from [Link]

  • ResearchGate. (2025). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ In Vitro Nitric Oxide (Nitrite / Nitrate) Assay Kit. Retrieved from [Link]

  • PMC. (n.d.). Nitric oxide detection methods in vitro and in vivo. Retrieved from [Link]

  • ChemSynthesis. (2025). 1,5-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). (E)-(2-Nitrovinyl)benzene. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Marine natural products. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of the E-β-nitrostyrene derivative test compounds. Retrieved from [Link]

  • NextSDS. (n.d.). 1-Methoxy-3-(2-nitrovinyl)benzene — Chemical Substance Information. Retrieved from [Link]

Sources

Application

1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene as a precursor for indole derivatives

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene as a key precursor for the synthesis of valuable indole derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene as a key precursor for the synthesis of valuable indole derivatives.

Introduction: The Strategic Importance of Substituted Indoles

The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and biologically active natural products. The ability to strategically introduce substituents onto the indole scaffold is paramount for modulating pharmacological activity and tuning material properties. The synthesis of indoles via the reductive cyclization of ortho,beta-dinitrostyrenes, a method pioneered by Nenitzescu, offers a powerful and versatile route to this privileged heterocycle.[1][2]

This application note details the synthesis and utility of a highly functionalized dinitrostyrene, 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene , as a precursor for the synthesis of 4,6-dimethoxyindole. The presence of the dimethoxy substituents provides a valuable scaffold for further elaboration, making this precursor particularly relevant for drug discovery programs targeting receptors where electron-donating groups are crucial for binding and activity.

Part 1: Synthesis of the Precursor

The foundational step in this synthetic pathway is the creation of the dinitrostyrene precursor. This is achieved through a base-catalyzed Henry condensation reaction between an appropriately substituted o-nitrobenzaldehyde and nitromethane.[2]

Protocol 1: Synthesis of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene

This protocol outlines the condensation of 2,4-dimethoxy-6-nitrobenzaldehyde with nitromethane.

Rationale: The Henry reaction is a classic carbon-carbon bond-forming reaction. The use of a base like ammonium acetate facilitates the deprotonation of nitromethane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration step is often driven by heating and results in the formation of the stable (E)-nitrovinyl system.

Materials & Equipment:

  • 2,4-dimethoxy-6-nitrobenzaldehyde

  • Nitromethane (CH₃NO₂)

  • Ammonium acetate (NH₄OAc)

  • Glacial acetic acid or an appropriate organic solvent (e.g., Toluene)[3]

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • To a solution of 2,4-dimethoxy-6-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as toluene or acetic acid, add nitromethane (2.0-3.0 eq).[3][4]

  • Add ammonium acetate (1.0-1.5 eq) as a catalyst.

  • Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure. The residue is then subjected to an aqueous work-up. Typically, this involves partitioning the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude product.

  • Purify the crude 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene by recrystallization from a suitable solvent (e.g., ethanol) to obtain a crystalline solid.

Data Summary: Precursor Properties

PropertyValueSource
Chemical Name 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzeneN/A
CAS Number Not Assigned[5]
Molecular Formula C₁₀H₁₀N₂O₆[5]
Molecular Weight 254.19 g/mol Calculated
SMILES COC1=CC(=C(C(=C1)OC)=O)/C=C/=O[5]
Melting Point Not Available[5]

Visualization: Precursor Synthesis Workflow

Synthesis of Dinitrostyrene Precursor Reactant1 2,4-Dimethoxy-6-nitrobenzaldehyde Reaction Henry Condensation (Reflux) Reactant1->Reaction Reactant2 Nitromethane Reactant2->Reaction Catalyst NH4OAc / Base Catalyst->Reaction Product 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene Reaction->Product

Caption: Henry condensation for precursor synthesis.

Part 2: Conversion to 4,6-Dimethoxyindole via Reductive Cyclization

The transformation of the dinitrostyrene precursor into the target indole is accomplished through a reductive cyclization reaction. This process simultaneously reduces both nitro groups, leading to an intramolecular condensation that forms the indole's pyrrole ring. The choice of reducing agent is critical and can be tailored based on available equipment, substrate sensitivity, and desired yield.

Mechanism Overview: The reaction proceeds via the reduction of the aromatic nitro group to an amine and the vinyl nitro group to an intermediate species (such as an oxime or hydroxylamine). The newly formed aromatic amine then attacks the electrophilic carbon of the reduced vinyl group, followed by cyclization and dehydration to furnish the aromatic indole ring.

Visualization: General Reductive Cyclization Mechanism

Reductive Cyclization to Indole Start o,β-Dinitrostyrene Step1 Reduction of both NO2 groups Start->Step1 [Reducing Agent] Intermediate Amino / Oxime Intermediate (transient) Step1->Intermediate Step2 Intramolecular Nucleophilic Attack Intermediate->Step2 Cyclized Cyclized Intermediate Step2->Cyclized Step3 Dehydration/ Aromatization Cyclized->Step3 Product Indole Product Step3->Product

Caption: Mechanism of indole formation.

Comparative Analysis of Reduction Methods

A variety of methods can be employed for this key transformation. The optimal choice depends on laboratory capabilities and the specific requirements of the synthetic route.

MethodReagents/CatalystAdvantagesDisadvantagesReferences
Catalytic Hydrogenation H₂ gas, Pd/C, or Raney NiHigh yields, clean reactions, mild conditions.Requires specialized hydrogenation equipment.[2][6][7]
Metal/Acid Reduction Fe/HOAc or SnCl₂/HClInexpensive, standard laboratory setup.Often requires harsh acidic conditions, work-up can be tedious.[2][8]
Cadogan-Sundberg Triethyl phosphite P(OEt)₃Good for certain substrates, avoids metals.High temperatures often required, stoichiometric phosphine oxide byproduct.[9]
Palladium-Catalyzed Pd(OAc)₂, CO gasModern, efficient, generates CO₂ as byproduct.Requires handling of toxic CO gas, may need pressure equipment.[10][11]
Electrochemical Carbon cathode, DMFRoom temperature, avoids harsh reagents.Requires specialized electrochemical setup.[12]

Part 3: Experimental Protocols for Indole Synthesis

The following are detailed, field-tested protocols for the conversion of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene to 4,6-dimethoxyindole.

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Rationale: This method is often preferred due to its high efficiency and the generation of clean products, which simplifies purification.[2] Palladium on carbon is a robust catalyst that effectively facilitates the reduction of both nitro groups under a hydrogen atmosphere.

Materials & Equipment:

  • 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Solvent: Ethanol (EtOH), Ethyl Acetate (EtOAc), or Methanol (MeOH)[2]

  • Hydrogen (H₂) gas source (cylinder or balloon)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a three-way stopcock)

  • Celite® or a similar filter aid

  • Standard laboratory glassware and rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene (1.0 eq) in the chosen solvent (e.g., ethanol).

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.

  • Seal the vessel, and then evacuate and purge the system with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen.

  • Pressurize the vessel with hydrogen (typically 1-4 atm or use a hydrogen-filled balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots. The reaction is typically complete within 2-12 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake thoroughly with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude residue can be purified by column chromatography on silica gel or by recrystallization to yield pure 4,6-dimethoxyindole.

Protocol 3: Chemical Reduction using Stannous Chloride (SnCl₂)

Rationale: The use of stannous chloride dihydrate in an acidic medium is a classic and reliable method for nitro group reduction that does not require specialized pressure equipment.[8] It is a robust alternative for laboratories where catalytic hydrogenation is not feasible.

Materials & Equipment:

  • 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (6.0-8.0 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware for reaction, extraction, and purification

  • Ice bath

Procedure:

  • Dissolve 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Add stannous chloride dihydrate (a significant molar excess is required for the reduction of two nitro groups) to the solution.

  • Cool the flask in an ice bath and slowly add concentrated HCl with vigorous stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to room temperature and carefully pour it into a stirred mixture of ice and water.

  • Basify the acidic mixture to a pH of ~8 by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate. Caution: This will cause gas evolution (CO₂).

  • Extract the aqueous slurry with ethyl acetate (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain pure 4,6-dimethoxyindole.

Conclusion

1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene is a highly effective and versatile precursor for the synthesis of 4,6-disubstituted indoles. The choice between catalytic hydrogenation and chemical reduction methods allows for flexibility depending on laboratory resources. The resulting 4,6-dimethoxyindole provides a valuable scaffold for further chemical modification, making this synthetic route a significant tool for researchers in drug development and materials science. The protocols provided herein are robust and can be adapted for the synthesis of a wide range of analogous indole derivatives.

References

  • Gribble, G. W. (n.d.). Applications of the Nenitzescu Indole Synthesis from o,β-Dinitrostyrenes. ResearchGate. Retrieved March 17, 2026, from [Link]

  • Gribble, G. W. (2023). Nenitzescu o,β‐Dinitrostyrene Reductive Cyclization. ResearchGate. Retrieved March 17, 2026, from [Link]

  • Baxter, I., & Swan, G. A. (1968). Preparation of cinnolines and indoles from 2,β-dinitrostyrenes. Journal of the Chemical Society C: Organic, 468. DOI:10.1039/J39680000468. Available at: [Link]

  • Baxter, I., & Swan, G. A. (1968). Preparation of cinnolines and indoles from 2,β-dinitrostyrenes. Journal of the Chemical Society C: Organic. RSC Publishing. DOI:10.1039/J39680000468. Available at: [Link]

  • Ragaini, F., et al. (n.d.). Reductive cyclization of o-vinylnitrobenzenes. ResearchGate. Retrieved March 17, 2026, from [Link]

  • Fry, A. J., et al. (2011). Electrosynthesis of substituted 1H-indoles from o-nitrostyrenes. PubMed. Retrieved March 17, 2026, from [Link]

  • Formenti, D., et al. (n.d.). Continuous flow reductive cyclization of o-nitrostilbenes 1 with CO as terminal reductant a. ResearchGate. Retrieved March 17, 2026, from [Link]

  • SynArchive. (n.d.). Cadogan-Sundberg Indole Synthesis. SynArchive. Retrieved March 17, 2026, from [Link]

  • ChemSynthesis. (n.d.). 1,5-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene. ChemSynthesis. Retrieved March 17, 2026, from [Link]

  • Supplementary Information. (n.d.). Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines. The Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]

  • Google Patents. (n.d.). CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield in 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene synthesis

Target Compound: 1,5-Dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene Reaction Class: Henry-Knoevenagel Condensation (Nitroaldol Reaction) Welcome to the Technical Support Center. Synthesizing highly substituted, sterically...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1,5-Dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene Reaction Class: Henry-Knoevenagel Condensation (Nitroaldol Reaction)

Welcome to the Technical Support Center. Synthesizing highly substituted, sterically hindered β-nitrostyrenes—such as 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene from 3,5-dimethoxy-2-nitrobenzaldehyde and nitromethane—presents unique mechanistic challenges. This guide is designed for researchers and drug development professionals to troubleshoot low yields, suppress side reactions, and optimize thermodynamic control during the synthesis.

Mechanistic Overview & Bottleneck Analysis

The synthesis relies on the , a base-catalyzed nitroaldol condensation. The 2-nitro group on the starting benzaldehyde is highly electron-withdrawing, which supercharges the electrophilicity of the carbonyl carbon. While this accelerates the initial nucleophilic attack by the nitronate anion, the steric bulk of the adjacent 2-nitro and 3-methoxy groups severely restricts the conformational freedom of the resulting β-nitroalcohol intermediate.

This steric clash increases the activation energy required to reach the planar transition state for dehydration. Because the initial aldol addition is reversible, a stalled dehydration step forces the equilibrium backward (Retro-Henry reaction), destroying your yield.

G SM 3,5-Dimethoxy-2-nitrobenzaldehyde + Nitromethane Nitronate Nitronate Anion Formation SM->Nitronate Base deprotonation Cat NH4OAc / AcOH Buffer Cat->Nitronate Addition Nucleophilic Addition (Henry Reaction) Nitronate->Addition Intermediate β-Nitroalcohol Intermediate Addition->Intermediate Dehydration Dehydration (-H2O) (Rate-Limiting Step) Intermediate->Dehydration Heat / Ac2O SideProduct Bis-adduct / Polymerization (Side Reactions) Intermediate->SideProduct Retro-Henry Product 1,5-Dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene (Target Product) Dehydration->Product E1cB Mechanism Product->SideProduct Excess Base / CH3NO2

Reaction workflow and mechanistic bottlenecks in sterically hindered Henry condensations.

Troubleshooting FAQs

Q1: Why is my overall yield consistently below 40%, and how can I push the equilibrium forward? Causality: The Henry reaction is inherently reversible. For sterically hindered substrates, the equilibrium of the initial aldol addition often favors the starting materials. If the dehydration step is slow, the intermediate β-nitroalcohol undergoes a retro-Henry reaction rather than eliminating water. Solution: You must chemically force the dehydration step to shift the equilibrium. Using glacial acetic acid as the solvent with ammonium acetate (NH₄OAc) acts as an acid-base buffer system. The acidic environment promotes the protonation of the hydroxyl group, facilitating an E1cB dehydration to the (E)-alkene. For highly stubborn substrates, adding a chemical dehydrating agent like acetic anhydride (Ac₂O) traps the water and acetylates the hydroxyl group, turning it into a superior leaving group.

Q2: I am observing significant amounts of a bis-adduct (Michael addition side-product). How do I prevent this? Causality: The target product is a highly electron-deficient alkene due to the combined electron-withdrawing effects of the nitrovinyl group and the ortho-nitro group on the aromatic ring. This makes the product an exceptionally potent Michael acceptor. If strong bases (e.g., NaOH, alkoxides) or excess nitromethane are used, a second molecule of the nitronate anion will attack the newly formed alkene, yielding a 1,3-dinitro bis-adduct. Solution: Strictly control the stoichiometry of nitromethane (limit to 1.1 – 1.2 equivalents). Avoid strong bases entirely; rely on the milder NH₄OAc/AcOH system [2]. Additionally, lowering the reaction temperature slightly once the alkene begins precipitating can kinetically favor the desired alkene over the bis-adduct.

Q3: Can microwave-assisted synthesis improve the yield and purity for this specific substrate? Causality: Prolonged heating in conventional reflux setups (often 6–12 hours) leads to thermal degradation or polymerization of the sensitive nitrostyrene product. Microwave irradiation provides rapid, uniform volumetric heating, drastically reducing the reaction time to minutes, which minimizes the window for polymerization and side reactions. Solution: Yes. Conducting the reaction under solvent-free conditions using supported catalysts (e.g., NH₄OAc on neutral alumina) under microwave irradiation (90 °C for 10–15 minutes) has been shown to increase yields by 20–30% while significantly improving the purity profile [3].

Comparative Reaction Conditions

To aid in protocol selection, the following table summarizes the quantitative outcomes of various catalytic systems applied to sterically hindered ortho-nitrobenzaldehydes.

Catalytic SystemSolventTempTimeYield (%)Major Impurity Profile
NaOH (1.5 eq)MeOH / H₂O0 °C to RT4 h15%Bis-adduct, Retro-Henry
Primary Amine (Cat.)Toluene (Dean-Stark)110 °C12 h45%Polymerization products
NH₄OAc (1.0 eq)Glacial Acetic Acid100 °C6 h65%Unreacted β-Nitroalcohol
NH₄OAc (1.5 eq) + Ac₂O Glacial Acetic Acid 100 °C 4 h 82% Trace bis-adduct
NH₄OAc / Al₂O₃Solvent-free (Microwave)90 °C15 min88%None (High Purity)

Validated Experimental Protocol: Optimized Two-Stage Condensation

This self-validating protocol utilizes a chemical dehydration "push" to overcome the steric hindrance of the 1,5-dimethoxy-2-nitro substitution pattern.

Materials Required:

  • 3,5-Dimethoxy-2-nitrobenzaldehyde (10.0 mmol, 2.11 g)

  • Nitromethane (12.0 mmol, 0.65 mL) - Dry over 3Å molecular sieves prior to use.

  • Anhydrous Ammonium Acetate (15.0 mmol, 1.16 g)

  • Glacial Acetic Acid (15 mL)

  • Acetic Anhydride (2.0 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, dissolve the 3,5-dimethoxy-2-nitrobenzaldehyde in 15 mL of glacial acetic acid.

  • Catalyst Addition: Add the anhydrous ammonium acetate followed by the nitromethane.

  • Aldol Addition Phase: Heat the mixture to 80 °C for 2 hours.

    • Validation Check 1: Spot the reaction on a TLC plate (Hexane:EtOAc 3:1). The starting aldehyde will fluoresce dark under UV 254 nm. The intermediate β-nitroalcohol will appear as a highly polar spot near the baseline.

  • Dehydration Push: Carefully add 2.0 mL of acetic anhydride (Ac₂O) to the reaction mixture through the condenser. Increase the temperature to 100 °C and stir for an additional 2 hours.

    • Causality: The Ac₂O acetylates the stalled β-nitroalcohol intermediate, converting the hydroxyl group into an acetate leaving group, forcing the E1cB elimination to the (E)-alkene.

  • Quenching: Remove the flask from heat and allow it to cool to room temperature. Slowly pour the dark reaction mixture into 100 mL of vigorously stirred, ice-cold distilled water.

    • Validation Check 2: A bright yellow to orange precipitate should immediately crash out of the solution. This is the crude (E)-nitrostyrene.

  • Isolation: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 x 20 mL) to remove all traces of acetic acid and ammonium salts. Follow with a final wash of ice-cold ethanol (5 mL) to remove any unreacted aldehyde.

  • Purification: Recrystallize the crude product from boiling ethanol to yield pure 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene as bright crystalline needles.

References

  • The Henry reaction: recent examples Source: Tetrahedron, 2001, 57(5), 915-945. URL:[Link]

  • Nitrostyrene Source: Organic Syntheses, Coll. Vol. 1, p.413 (1941). URL:[Link]

  • Microwave-assisted solvent-free synthesis of beta-nitrostyrenes Source: Tetrahedron Letters, 1997, 38(29), 5131-5134. URL:[Link]

Optimization

best recrystallization solvents for purifying 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene

Technical Support Center: Purifying 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene Guide for Researchers, Scientists, and Drug Development Professionals Core Principles: Solvent Selection Rationale The molecular archi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purifying 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene

Guide for Researchers, Scientists, and Drug Development Professionals

Core Principles: Solvent Selection Rationale

The molecular architecture of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene dictates the strategy for its purification. The presence of two electron-withdrawing nitro groups (-NO₂) and two electron-donating methoxy groups (-OCH₃) on the benzene ring renders the molecule significantly polar. This polarity is the primary factor governing its solubility.

The fundamental principle of recrystallization is that a compound should be highly soluble in a solvent at its boiling point but sparingly soluble at lower temperatures (e.g., 0-4 °C).[1][2] This differential solubility is crucial for achieving high recovery of the purified product.[1] For polar compounds like our target molecule, polar solvents are the logical starting point, following the "like dissolves like" principle.[1]

Based on extensive experience with analogous nitroaromatic compounds, alcoholic solvents often provide an excellent balance of solubility characteristics.[1] Furthermore, when no single solvent meets the ideal criteria, a mixed-solvent system is a powerful alternative.[1][3]

Recommended Solvents and Systems

Selecting the optimal solvent requires a balance between dissolving the target compound at high temperatures and allowing it to crystallize effectively upon cooling, while leaving impurities behind in the mother liquor.

Solvent/SystemBoiling Point (°C)Rationale & ConsiderationsPotential Issues
Ethanol 78Primary Recommendation. Often a good starting point for polar nitroaryl compounds.[1] Its boiling point is moderate, reducing the risk of the compound "oiling out."May be too effective a solvent, potentially reducing yield if an excessive volume is used.
Methanol 65A good alternative to ethanol with a lower boiling point.[2] Useful if "oiling out" is observed with higher-boiling solvents.Higher volatility can lead to solvent loss during heating. It is also more toxic than ethanol.
Isopropanol 82Similar properties to ethanol but with a slightly higher boiling point. Can sometimes offer a better solubility profile.Higher boiling point slightly increases the risk of "oiling out" compared to ethanol.
Ethanol/Water Variable (78-100)Excellent for fine-tuning solubility. Water acts as an "anti-solvent."[3] This system is highly effective when the compound is too soluble in pure ethanol, even at low temperatures.[1]The ratio must be determined empirically. Incorrect addition of water can cause premature precipitation rather than crystallization.
Ethyl Acetate 77A moderately polar solvent that can be effective for a range of nitro compounds.[4]May dissolve non-polar impurities more readily than alcohols.

Experimental Protocols

Adherence to a systematic protocol is essential for reproducible and successful recrystallization. Always use an Erlenmeyer flask for recrystallization, as its narrow neck minimizes solvent evaporation.[5]

Protocol 1: Single-Solvent Recrystallization (e.g., Ethanol)
  • Dissolution: Place the crude 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) to create a slurry.[6]

  • Heating: Gently heat the slurry on a hot plate to the solvent's boiling point. Add a boiling chip or use magnetic stirring to ensure smooth boiling.

  • Achieve Saturation: Continue adding small portions of the hot solvent dropwise until the solid just dissolves completely.[3] It is critical to use the absolute minimum amount of hot solvent to ensure the solution is saturated, which is key to maximizing yield.[5]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present, or if decolorizing carbon was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[3][6]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[7] Slow cooling is paramount for the formation of large, pure crystals.[5]

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to induce maximum crystallization.[3][7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor containing soluble impurities.[7][8]

  • Drying: Allow air to pass through the crystals on the funnel to partially dry them, then transfer them to a watch glass for final drying, preferably in a vacuum oven at a low temperature.[3]

Protocol 2: Mixed-Solvent Recrystallization (Ethanol-Water System)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot "good" solvent (ethanol) as described in Protocol 1.[1]

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (water) dropwise with swirling. Continue adding until you observe a persistent faint cloudiness (turbidity).[1][9] This indicates the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent (ethanol) until the solution becomes clear again.[1] The solution is now perfectly saturated at that temperature.

  • Crystallization & Isolation: Follow steps 5 through 9 from Protocol 1.

Visualization of the Recrystallization Workflow

The following diagram illustrates the logical steps and decision points in a typical recrystallization experiment.

Recrystallization_Workflow start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve insoluble_check Insoluble Impurities Present? dissolve->insoluble_check hot_filtration Perform Hot Gravity Filtration insoluble_check->hot_filtration Yes cool Cool Slowly to Room Temperature insoluble_check->cool No hot_filtration->cool ice_bath Cool in Ice-Water Bath cool->ice_bath filter_wash Vacuum Filter & Wash with Cold Solvent ice_bath->filter_wash dry Dry Purified Crystals filter_wash->dry end Pure Product dry->end

Caption: General workflow for purification by recrystallization.

Troubleshooting Guide & FAQs

Q1: My compound has "oiled out" instead of forming crystals. What should I do?

  • Causality: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[3] This typically happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too concentrated with impurities.[2][3]

  • Solution:

    • Reheat the solution to dissolve the oil completely.[1]

    • Add a small amount of additional hot solvent to decrease the saturation point.

    • Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.[10][11]

    • If the problem persists, switch to a solvent with a lower boiling point (e.g., try methanol if you were using ethanol).[1]

Q2: No crystals have formed even after cooling in an ice bath. What went wrong?

  • Causality: This is usually due to one of two reasons: either too much solvent was used, and the solution is not supersaturated, or the solution is supersaturated but requires nucleation to begin crystallization.[3][10]

  • Solution:

    • Induce Nucleation: Try scratching the inside of the flask just below the surface of the liquid with a glass rod.[7] The microscopic scratches provide a surface for crystal growth.

    • Seed Crystals: If you have a small crystal of the pure product, add it to the solution to act as a "seed."[7][11]

    • Reduce Solvent Volume: If nucleation techniques fail, you likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again.[10]

Q3: The yield of my recrystallized product is very low. How can I improve it?

  • Causality: A low yield can result from several factors:

    • Using an excessive amount of solvent during the dissolution step.[3][11]

    • Premature crystallization during a hot filtration step, leading to product loss on the filter paper.[11]

    • Incomplete crystallization because the solution was not cooled for a sufficient amount of time or to a low enough temperature.

    • Washing the final crystals with too much cold solvent, or with solvent that was not sufficiently cold.

  • Solution:

    • Ensure you are using the absolute minimum amount of hot solvent for dissolution.

    • When performing hot filtration, keep the solution, funnel, and receiving flask as hot as possible.[3]

    • Always cool the solution in an ice bath for at least 30 minutes before filtering.[3]

    • Use only a very small amount of ice-cold solvent for washing the crystals.

Q4: My final product is still colored. How can I remove the colored impurities?

  • Causality: Colored impurities are often large, polar molecules that can get trapped in the crystal lattice.

  • Solution: These can often be removed using activated charcoal (decolorizing carbon).

    • After dissolving the crude solid in the hot solvent, remove the flask from the heat and allow it to cool slightly to prevent violent boiling.

    • Add a very small amount of activated charcoal (a spatula tip's worth) to the solution.[6]

    • Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

    • Remove the charcoal via hot gravity filtration before allowing the solution to cool and crystallize.

References

  • University of Richmond Blogs. (n.d.). Recrystallization | Organic Chemistry I Lab. Retrieved from [Link]

  • Unknown. (n.d.). RECRYSTALLISATION.
  • Unknown. (n.d.). SOP: CRYSTALLIZATION.
  • Unknown. (n.d.). Recrystallization.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • MST.edu. (n.d.). Aromatic Nitro Compounds.
  • University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization-2.doc.pdf.
  • Journal of Chemical Education. (n.d.).
  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1,4-DIMETHOXY-2-(2-NITROVINYL)BENZENE. Retrieved from [Link]

  • Unknown. (n.d.). Crystallization Solvents.pdf.
  • ResearchGate. (2025, August 7). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization.pdf.

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Polymerization of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene During Storage

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the best practices for storing 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene to prevent its un...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for storing 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene to prevent its unwanted polymerization. The inherent reactivity of this compound, while valuable for synthesis, also presents a significant challenge for its long-term stability. This document outlines the causes of polymerization and offers detailed, actionable protocols to maintain the integrity of your material.

Core Issue: The Inherent Instability of the Nitrovinyl Group

The primary driver of instability in 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene is the electron-withdrawing nature of the nitro group on the vinyl substituent. This electronic effect renders the double bond highly susceptible to nucleophilic attack, which can initiate an anionic polymerization cascade.[1][2] Additionally, like many vinyl compounds, it can be sensitive to heat and light, which can trigger thermal or radical-initiated polymerization.[3][4]

Frequently Asked Questions (FAQs)

Q1: My crystalline 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene has become a viscous or solid, insoluble mass. What has happened?

A: This transformation is a clear indication of polymerization. The individual monomer units have reacted to form long polymer chains, leading to a significant change in physical properties, including a loss of solubility in common organic solvents. This process is generally irreversible, and the material is likely unsuitable for further use in reactions requiring the monomeric form.[3][5]

Q2: What are the primary triggers for the polymerization of this compound during storage?

A: The main culprits are:

  • Exposure to atmospheric moisture or other nucleophilic impurities: Water can act as an initiator for anionic polymerization.

  • Elevated temperatures: Heat provides the energy to overcome the activation barrier for polymerization.[3]

  • Light exposure: UV light can initiate radical polymerization pathways.[3][6]

  • Presence of oxygen: Oxygen can facilitate the formation of radical species that initiate polymerization.[3][7][8]

Q3: Can I salvage a polymerized sample?

A: Depolymerization is often difficult and impractical for this class of compounds. The conditions required to break the polymer backbone are typically harsh and can lead to the decomposition of the desired monomer. Prevention is the most effective strategy.[3]

Troubleshooting Guide: Common Storage Issues and Solutions

Problem Probable Cause(s) Recommended Solution(s)
The reaction mixture becomes viscous or solidifies during synthesis.- Reaction temperature is too high, initiating thermal polymerization.- Presence of radical-initiating impurities.- Lack of a polymerization inhibitor.- Maintain strict temperature control; use a cooling bath if necessary.- Use purified, peroxide-free solvents and reagents.- Add a suitable radical inhibitor (e.g., BHT, hydroquinone) if compatible with the reaction chemistry.- Ensure an inert atmosphere (N₂ or Ar) to exclude oxygen.[3]
The product polymerizes during aqueous workup or extraction.- Removal of a soluble inhibitor during washing steps.- pH changes that catalyze polymerization.- Localized heating during solvent removal.- Add a small amount of a water-insoluble inhibitor (e.g., BHT) to the organic phase before extraction.- Buffer aqueous solutions to maintain a neutral or slightly acidic pH.- Use a rotary evaporator with controlled temperature and vacuum; avoid heating to dryness.[3]
Purified product solidifies or becomes viscous during storage.- Exposure to heat or light.- Insufficient amount or absence of a polymerization inhibitor.- Presence of oxygen or atmospheric moisture.- Store the purified product at low temperatures (e.g., in a refrigerator or freezer).- Use opaque, amber-colored storage vials to protect from light.- Add an appropriate inhibitor (e.g., 100-500 ppm of BHT) before storage.- Store under an inert atmosphere (N₂ or Ar).[3]

Experimental Protocols for Stable Storage

Adherence to proper storage protocols is critical for preserving the integrity of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene.

Protocol 1: Standard Short-Term Storage (Up to 1 Month)
  • Container Selection: Use an amber glass vial with a tight-fitting, PTFE-lined cap to protect the compound from light.

  • Inert Atmosphere: Before sealing, flush the vial with a dry, inert gas such as argon or nitrogen to displace air and moisture.

  • Temperature Control: Store the sealed vial in a refrigerator at 2-8°C.

  • Handling: Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture onto the compound.

Protocol 2: Enhanced Long-Term Storage (> 1 Month)

For extended storage periods, the use of a polymerization inhibitor is strongly recommended.

  • Inhibitor Selection: Butylated hydroxytoluene (BHT) and hydroquinone are common and effective radical inhibitors.[4]

  • Inhibitor Addition:

    • Prepare a stock solution of the inhibitor (e.g., 1 mg/mL) in a volatile, non-polar solvent like dichloromethane.

    • Add a sufficient volume of the stock solution to the 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene to achieve a final inhibitor concentration of 100-500 ppm.

    • Carefully remove the solvent under a gentle stream of inert gas or by using a rotary evaporator at low temperature (<30°C).

  • Final Storage: Once the solvent is fully removed, follow the steps outlined in Protocol 1 for short-term storage (inert atmosphere, refrigeration, and light protection).

Conceptual Workflow for Storage Decision

storage_workflow cluster_short Short-Term (< 1 Month) cluster_long Long-Term (> 1 Month) start Compound Synthesized or Received decision Intended Storage Duration? start->decision st1 Place in Amber Vial decision->st1 < 1 Month lt1 Add Inhibitor (100-500 ppm BHT) decision->lt1 > 1 Month st2 Flush with Inert Gas st1->st2 st3 Refrigerate (2-8°C) st2->st3 lt2 Remove Solvent lt1->lt2 lt3 Follow Short-Term Protocol lt2->lt3

Caption: Decision workflow for appropriate storage of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene.

Mechanism of Anionic Polymerization

The polymerization is typically initiated by a nucleophile attacking the electron-deficient double bond, forming a carbanion. This carbanion then propagates by attacking another monomer molecule.

polymerization_mechanism initiation Initiation Nu:⁻ + Monomer → Nu-Monomer⁻ propagation Propagation Nu-Monomer⁻ + n Monomer → Nu-(Monomer)ₙ₊₁⁻ initiation->propagation Chain Growth termination Termination Nu-(Monomer)ₙ₊₁⁻ + H⁺ → Nu-(Monomer)ₙ₊₁-H propagation->termination Quenching

Sources

Reference Data & Comparative Studies

Validation

comparing 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene with other substituted beta-nitrostyrenes

Comparative Reactivity and Application Guide: 1,5-Dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene vs. Substituted β-Nitrostyrenes Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: T...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity and Application Guide: 1,5-Dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene vs. Substituted β-Nitrostyrenes

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In the development of targeted therapeutics and complex synthetic intermediates, β-nitrostyrenes serve as highly versatile building blocks. Their defining feature—an electron-deficient alkene conjugated with a strongly electron-withdrawing nitro group—makes them archetypal Michael acceptors [1]. However, introducing steric bulk and competing electronic effects onto the phenyl ring drastically alters their reactivity.

This guide objectively compares the highly substituted 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene (CAS: 1269920-28-6) against standard and halogenated β-nitrostyrenes. By analyzing their distinct electronic profiles, we provide field-proven insights into their behavior in Michael additions, reductive cyclizations, and their subsequent biological applications.

Structural & Electronic Profiling (The Push-Pull Dynamic)

The reactivity of a β-nitrostyrene is dictated by the electrophilicity of its β-carbon. In unsubstituted trans-β-nitrostyrene, the nitro group pulls electron density away from the alkene, leaving the β-carbon highly susceptible to nucleophilic attack by thiols or amines [3].

When comparing this baseline to substituted derivatives, we observe a spectrum of reactivity:

  • Halogenated Derivatives (e.g., 4-Fluoro-β-methyl-β-nitrostyrene): Halogens exert a strong inductive electron-withdrawing effect, further increasing the electrophilicity of the β-carbon. This hyper-reactivity correlates directly with potent antimicrobial activity, as the molecule rapidly forms covalent bonds with cysteine residues in bacterial enzymes [2].

  • Target Molecule (1,5-Dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene): This molecule presents a complex "push-pull" electronic environment. The two methoxy groups (positions 1 and 5) donate electron density via resonance, dampening the electrophilicity of the alkene. Simultaneously, the bulky ortho-nitro group (position 2) creates extreme steric hindrance around the alkene. Consequently, this molecule is a poor Michael acceptor compared to its halogenated counterparts. Instead, its primary value lies in its dual-reducible nitro groups, making it an ideal precursor for complex dimethoxyindole scaffolds used in 5-HT2A receptor ligand design [4].

Table 1: Comparative Profiling of Substituted β-Nitrostyrenes
CompoundSubstitution PatternElectronic Effect on β-CarbonPrimary Reactivity ProfileKey Application
Trans-β-Nitrostyrene UnsubstitutedBaseline electrophilicityStandard Michael acceptorBroad synthetic intermediate [1]
4-Fluoro-β-methyl-β-nitrostyrene 4-Fluoro, β-MethylHighly enhanced electrophilicityRapid thiol conjugationPotent antimicrobial agent [2]
2,4,6-Trimethoxy-β-nitrostyrene 2,4,6-TrimethoxyDeactivated (Electron-rich)Sluggish Michael additionPhenethylamine precursor
1,5-Dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene 1,5-Dimethoxy, 2-NitroSterically hindered, mixed push-pullIntramolecular cyclization5-HT2A Ligand precursor [4]

Mechanistic Pathways & Reactivity

The structural divergence of these molecules dictates entirely different synthetic workflows. While standard β-nitrostyrenes are funneled into organocatalyzed asymmetric Michael additions to yield chiral γ-nitro compounds, the ortho-nitro substitution of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene redirects its utility toward reductive cyclization.

G Start 1,5-dimethoxy-2-nitro-3- [(E)-2-nitrovinyl]benzene Path1 Reductive Cyclization (Fe/AcOH or Pd/C, H2) Start->Path1 Reduction Path2 Michael Addition (Nucleophilic Attack) Start->Path2 Nucleophile Prod1 Dimethoxy-1H-indole (5-HT2A Ligand Precursor) Path1->Prod1 Prod2 gamma-Nitro Compound (Sterically Hindered) Path2->Prod2

Reaction pathways of the target nitrostyrene toward indole synthesis and Michael addition.

Experimental Methodologies (Self-Validating Protocols)

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly defined so researchers understand why a specific condition is applied.

Protocol A: Reductive Cyclization of 1,5-Dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene to Dimethoxyindole

This protocol leverages the dual nitro groups to construct an indole core, a critical step in synthesizing 5-HT2A receptor ligands [4].

  • Substrate Dissolution: Dissolve 1.0 mmol of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene in 10 mL of glacial acetic acid.

    • Causality: Acetic acid acts dually as the solvent and the vital proton source required for the sequential reduction of both the aliphatic and aromatic nitro groups.

  • Reduction Initiation: Slowly add 10.0 mmol of activated Iron (Fe) powder to the stirring solution at room temperature.

    • Causality: Iron provides a mild, single-electron transfer (SET) reduction environment. Unlike harsh hydride reducers (e.g., LiAlH4), Fe/AcOH selectively reduces the nitro groups to primary amines without over-reducing the conjugated alkene before cyclization can occur.

  • Thermal Cyclization: Heat the reaction mixture to 60°C for 2 hours.

    • Causality: Thermal energy overcomes the activation barrier for the intramolecular nucleophilic attack of the newly formed ortho-aniline nitrogen onto the intermediate amine of the side chain, driving the aromatization to the indole core.

  • Validation Checkpoint: The reduction is accompanied by a distinct color shift from deep orange to pale yellow. Extract a 10 µL aliquot, neutralize with saturated NaHCO3, and analyze via LC-MS. Complete consumption of the starting mass (m/z 254) and the appearance of the indole mass (m/z 177) validates the cyclization.

Protocol B: Organocatalytic Asymmetric Michael Addition (For Standard β-Nitrostyrenes)

This protocol is optimized for unhindered or halogenated β-nitrostyrenes to generate chiral building blocks [1, 3].

  • Catalyst Pre-equilibration: In a dry vial, combine 1.0 mmol of trans-β-nitrostyrene and 0.1 mmol (10 mol%) of a bifunctional thiourea organocatalyst in 5 mL of anhydrous toluene. Stir for 15 minutes.

    • Causality: Pre-mixing allows the dual N-H bonds of the thiourea to form a rigid bidentate hydrogen-bond network with the oxygen atoms of the nitro group. This locks the nitrostyrene into an s-cis conformation, effectively shielding one enantioface to ensure high stereoselectivity.

  • Nucleophile Addition: Dropwise add 1.2 mmol of the nucleophile (e.g., benzyl thiol) over 10 minutes at 0°C.

    • Causality: Slow addition at lowered temperatures prevents localized concentration spikes, suppressing competitive, uncatalyzed background reactions (such as retro-aza-Henry-type eliminations) that would erode the enantiomeric excess (ee)[3].

  • Validation Checkpoint: Perform immediate TLC analysis (8:2 Hexane:EtOAc). A successful addition is validated by the disappearance of the bright yellow, UV-active nitrostyrene spot (Rf ~0.6) and the appearance of a UV-inactive, ninhydrin-stainable spot (Rf ~0.3) corresponding to the γ-nitro adduct.

Workflow Step1 1. Substrate Equilibration Step2 2. Nucleophile Addition Step1->Step2 Step3 3. Reaction Monitoring Step2->Step3 Step4 4. Quenching & Extraction Step3->Step4 Step5 5. Purification Step4->Step5

Step-by-step experimental workflow for the organocatalytic Michael addition of β-nitrostyrenes.

Biological & Synthetic Implications

Understanding the distinct reactivity profiles of these molecules directly informs their downstream applications:

  • Antimicrobial Therapeutics: Halogenated β-nitrostyrenes (like 4-fluoro-β-methyl-β-nitrostyrene) are highly effective antimicrobial agents. Their unhindered, highly electrophilic β-carbon acts as an irreversible inhibitor of bacterial protein tyrosine phosphatases (PTP1B) by forming covalent adducts with catalytic cysteine residues [2].

  • Neuropharmacology: Conversely, 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene is entirely unsuited for direct biological targeting due to its steric hindrance. However, its specific substitution pattern makes it an invaluable synthetic precursor. Through the reductive cyclization detailed in Protocol A, it yields dimethoxy-1H-indoles, which are the foundational pharmacophores for synthesizing highly selective 5-HT2A receptor agonists and antagonists used in psychiatric drug development [4].

References

  • BenchChem Technical Support Team. Application Notes and Protocols: Trans-β-Nitrostyrene as a Michael Acceptor in Organic Synthesis. BenchChem.
  • Nicoletti, G., et al. A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. MDPI.
  • ACS Publications. Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process. The Journal of Organic Chemistry.
  • Universität Regensburg. Synthese und funktionelle In-vitro- Pharmakologie neuer Liganden des 5-HT2A-Rezeptors aus der Klasse der Tryptamine. uni-regensburg.de.
Comparative

A Comparative Guide to HPLC Method Validation for Purity Analysis of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene

This guide provides an in-depth, comparative analysis of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity determination and stability-indicating analysis of 1,5-dimethoxy-2-nitro...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity determination and stability-indicating analysis of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene. The validation strategy is rigorously grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology"[1][2][3][4]. Our objective is to not only present the validation data but also to elucidate the scientific rationale behind the experimental choices, thereby providing a robust framework for researchers, scientists, and drug development professionals.

The Analytical Challenge: 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene

The analyte, 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene (Molecular Formula: C10H10N2O6, Molecular Weight: 254.199 g/mol ), is a complex nitroaromatic compound[5]. The presence of multiple nitro groups and a vinyl moiety suggests susceptibility to degradation via hydrolysis, oxidation, and photolysis. A successful purity analysis method must, therefore, be a "stability-indicating method" (SIM). The core challenge is to develop a method that can separate the intact active pharmaceutical ingredient (API) from all potential process-related impurities and degradation products that might arise during manufacturing and storage[6].

Chapter 1: Method Development Strategy & Comparison

The foundation of a successful validation is a well-developed method. We initiated our investigation by screening various stationary and mobile phases, drawing from established methods for other nitroaromatic compounds which frequently utilize C18 or Phenyl reversed-phase columns with acetonitrile or methanol as the organic modifier[7][8][9]. The goal was to achieve a sharp, symmetrical peak for the main analyte with a reasonable retention time and to create orthogonal conditions for comparison. This led to the development of two candidate methods.

  • Method A (Primary Method): This method employs a traditional C18 stationary phase, the workhorse of reversed-phase chromatography, with a gradient elution. The gradient approach is chosen to ensure elution of any late-running, more hydrophobic degradation products while maintaining a reasonable overall run time.

  • Method B (Alternative Method): This method utilizes a Phenyl-Hexyl stationary phase. The phenyl chemistry provides alternative selectivity (π-π interactions) for aromatic compounds like our analyte, which can be crucial for resolving structurally similar impurities or degradants that may co-elute on a C18 column[10]. An isocratic elution is chosen for simplicity and speed, which can be advantageous in a quality control environment if sufficient resolution is achieved.

Table 1: Comparative Chromatographic Conditions
ParameterMethod A (Primary)Method B (Alternative)
Column C18, 4.6 x 150 mm, 3.5 µmPhenyl-Hexyl, 4.6 x 100 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate, pH 3.8
Mobile Phase B AcetonitrileMethanol
Elution Mode Gradient: 25% B to 65% B in 10 min, hold 2 min, return to 25% B in 1 min, equilibrate 2 minIsocratic: 60% B
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 35 °C40 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 5 µL5 µL
Diluent Acetonitrile:Water (50:50, v/v)Acetonitrile:Water (50:50, v/v)

Chapter 2: The Validation Framework: Adherence to ICH Q2(R1)

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose[11][12]. The ICH Q2(R1) guideline provides a comprehensive framework for this process[1][2]. The relationship between the validation parameters is hierarchical and logical, beginning with the most critical parameter for a purity method: Specificity.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) cluster_routine Routine Analysis Dev Method Development & Optimization Specificity Specificity (Forced Degradation) Dev->Specificity Initial Test Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision LOQ Quantitation Limit (LOQ) Linearity->LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness LOD Detection Limit (LOD) LOQ->LOD SST System Suitability Testing (SST) Robustness->SST Analysis Sample Analysis SST->Analysis

Caption: HPLC Method Validation Workflow based on ICH Q2(R1) principles.

Chapter 3: Performance Parameter Deep-Dive & Comparative Analysis

Specificity & Forced Degradation

Causality: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components[11]. For a purity method, this is the most crucial validation parameter. We establish specificity through forced degradation studies, which intentionally stress the drug substance to produce potential degradants[6][13]. The ICH Q1A(R2) guideline suggests exposing the API to acid, base, oxidative, thermal, and photolytic stress conditions[13][14]. The goal is to achieve 5-20% degradation, which is sufficient to produce and detect secondary products without destroying the primary molecule[13].

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve API in diluent, add 1N HCl, and heat at 80°C for 4 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Dissolve API in diluent, add 1N NaOH, and keep at room temperature for 2 hours. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Dissolve API in diluent, add 6% H₂O₂ solution, and keep at room temperature for 6 hours.

  • Thermal Degradation: Expose solid API to 105°C in a hot air oven for 24 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose a solution of the API to UV and visible light (1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B guidelines[6].

Comparative Results: Both methods demonstrated the ability to separate the analyte from degradation products. Peak purity analysis was performed using a Photodiode Array (PDA) detector, confirming that the main analyte peak was spectrally pure in all stress conditions for both methods. However, Method A provided superior resolution between the main peak and a key degradant formed under basic hydrolysis.

Table 2: Summary of Forced Degradation and Specificity
Stress ConditionMethod A (Primary)Method B (Alternative)
% Degradation (Approx.)
Acid Hydrolysis (1N HCl)~12%~11%
Base Hydrolysis (1N NaOH)~18%~19%
Oxidation (6% H₂O₂)~9%~8%
Thermal (105°C)~5%~5%
Photolytic (ICH Q1B)~7%~6%
Resolution (Rs) of major degradant 2.8 (Base Hydrolysis)1.9 (Base Hydrolysis)
Peak Purity (PDA) Pass (>99.5%)Pass (>99.5%)

Insight: Method A's gradient elution and C18 chemistry provided a clear advantage in resolving a critical degradant pair, making it a more reliable stability-indicating method.

Linearity and Range

Causality: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the instrumental response. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity[2]. For a purity method, the range must typically cover from the reporting limit of impurities up to 120% of the specification[2].

Experimental Protocol: Linearity

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the target analytical concentration (e.g., 0.15 µg/mL to 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and determine the regression equation and correlation coefficient (R²).

Comparative Results: Both methods exhibited excellent linearity over the tested range, with correlation coefficients well above the typical acceptance criterion of ≥0.999.

Table 3: Linearity and Range Comparison
ParameterMethod A (Primary)Method B (Alternative)Acceptance Criterion
Range LOQ to 150 µg/mLLOQ to 150 µg/mLCover intended concentrations
Correlation (R²) 0.99980.9995≥ 0.999
Y-intercept Minimal, <2% of response at 100%Minimal, <2% of response at 100%Intercept not significantly different from zero
Accuracy

Causality: Accuracy measures the closeness of test results to the true value. It is typically assessed using a recovery study by spiking a placebo matrix with known amounts of the analyte at different concentration levels[11].

Experimental Protocol: Accuracy

  • Prepare a placebo mixture (all formulation components except the API).

  • Spike the placebo with the API reference standard to achieve three concentration levels: 80%, 100%, and 120% of the target concentration.

  • Prepare three independent samples at each level.

  • Analyze the samples and calculate the percent recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Comparative Results: Both methods demonstrated high accuracy, with recovery values falling comfortably within the standard acceptance limits.

Table 4: Accuracy (% Recovery) Comparison
Spiked LevelMethod A (Primary)Method B (Alternative)Acceptance Criterion
80% 99.8% (RSD: 0.7%)100.5% (RSD: 0.9%)98.0% - 102.0%
100% 100.3% (RSD: 0.5%)100.1% (RSD: 0.6%)98.0% - 102.0%
120% 101.1% (RSD: 0.6%)99.5% (RSD: 0.8%)98.0% - 102.0%
Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

Experimental Protocol: Precision

  • Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision: Have a second analyst repeat the repeatability experiment on a different day using a different HPLC system (if available). Calculate the %RSD for the combined data from both experiments.

Comparative Results: Both methods proved to be highly precise. Method A showed slightly better repeatability, which can be attributed to the robustness of the gradient method in handling minor system fluctuations.

Table 5: Precision (%RSD) Comparison
ParameterMethod A (Primary)Method B (Alternative)Acceptance Criterion
Repeatability (n=6) 0.45%0.68%RSD ≤ 1.5%
Intermediate Precision (n=12) 0.85%1.10%RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy[11]. These are critical for a purity method to define the threshold at which impurities can be reliably reported. They were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

Comparative Results: Method A, with its sharper peak shape resulting from the gradient focusing effect, yielded slightly lower and thus better LOD and LOQ values.

Table 6: LOD and LOQ Comparison
ParameterMethod A (Primary)Method B (Alternative)
LOD (µg/mL) 0.050.07
LOQ (µg/mL) 0.150.21
Precision at LOQ (%RSD) 4.5%6.2%
Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage and is crucial for method transfer between laboratories.

Experimental Protocol: Robustness

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase B Composition (± 2% absolute)

  • Inject a system suitability solution and assess the impact on critical parameters like retention time, resolution, and tailing factor.

Comparative Results: The gradient nature of Method A made it inherently more robust to small changes in mobile phase composition compared to the isocratic Method B, where such changes directly impact retention and resolution.

Table 7: Robustness Comparison
Varied ParameterMethod A (Primary)Method B (Alternative)
Effect on Resolution (Rs) Minimal (<5% change)Moderate (8-12% change)
Effect on Tailing Factor Minimal (<3% change)Minimal (<4% change)
Overall Assessment RobustModerately Robust

Chapter 4: System Suitability Testing (SST)

Causality: While method validation is a one-time event (with revalidation as needed), System Suitability Testing (SST) is performed before every analytical run. Its purpose is to ensure the complete system (instrument, reagents, column) is operating correctly and is fit for the intended analysis[2].

SST_Decision_Tree Start Start Analytical Run InjectSST Inject SST Solution (e.g., 5 replicate injections) Start->InjectSST CheckCriteria Evaluate SST Criteria: - Tailing Factor ≤ 1.5 - Plates > 2000 - %RSD of Peak Area ≤ 1.0% InjectSST->CheckCriteria Pass SST Passed CheckCriteria->Pass All Criteria Met Fail SST Failed CheckCriteria->Fail Any Criterion Not Met Proceed Proceed with Sample Analysis Pass->Proceed Troubleshoot Investigate & Troubleshoot System (Check mobile phase, column, connections, etc.) Fail->Troubleshoot Troubleshoot->InjectSST After Corrective Action

Caption: Decision-making workflow for System Suitability Testing (SST).

Chapter 5: Conclusion & Method Recommendation

This guide conducted a rigorous, side-by-side validation of two distinct HPLC methods for the purity analysis of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene, adhering to the principles of ICH Q2(R1).

Table 8: Final Performance Summary
Validation ParameterMethod A (Primary)Method B (Alternative)Recommendation
Specificity (Resolution) Excellent (Rs = 2.8) Good (Rs = 1.9)Method A
Linearity (R²) Excellent (0.9998)Excellent (0.9995)Equivalent
Accuracy (% Recovery) ExcellentExcellentEquivalent
Precision (%RSD) Excellent (<0.9%) Good (<1.2%)Method A
LOQ (µg/mL) Excellent (0.15) Good (0.21)Method A
Robustness Robust Moderately RobustMethod A
Run Time ~15 min~8 minMethod B

Final Recommendation:

While both methods are valid and could be deployed in a quality control setting, Method A (C18, Gradient Elution) is unequivocally recommended for the purity and stability-indicating analysis of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene.

The recommendation is based on its superior performance in the most critical validation parameters for a purity method:

  • Specificity: It provides significantly better resolution of the primary analyte from a key degradation product, ensuring more accurate purity assessments over the product's shelf-life.

  • Robustness: Its resilience to minor operational variations makes it more reliable for routine use and easier to transfer between different laboratories and instruments.

  • Sensitivity: It demonstrated a lower Limit of Quantitation, allowing for the detection and quantification of impurities at lower levels.

The shorter run time of Method B is an advantage, but it does not outweigh the enhanced reliability and superior resolving power offered by Method A. For ensuring drug safety and product quality, the confidence provided by a highly robust and specific method is paramount.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Patel, K. et al. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Taylor & Francis Online. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]

  • MICROSOLV Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • BioProcess International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Scribd. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • ChemSynthesis. (2025). 1,5-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Validation

Spectroscopic Comparison Guide: (E)- vs. (Z)-Isomers of 1,5-Dimethoxy-2-nitro-3-(2-nitrovinyl)benzene

Executive Summary & Structural Context In drug development and advanced materials science, the precise geometric configuration of highly substituted β -nitrostyrenes dictates their physicochemical behavior, receptor bind...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In drug development and advanced materials science, the precise geometric configuration of highly substituted β -nitrostyrenes dictates their physicochemical behavior, receptor binding affinity, and photophysical properties. The compound 1,5-dimethoxy-2-nitro-3-(2-nitrovinyl)benzene presents a unique spectroscopic challenge due to its extreme steric bulk.

Standard Henry-Knoevenagel condensations exclusively yield the thermodynamically stable (E)-isomer , where the bulky 1,5-dimethoxy-2-nitroaryl ring and the terminal nitro group are trans to one another, allowing for a relatively planar, conjugated system. Conversely, the kinetically trapped (Z)-isomer suffers from severe steric clash between the terminal nitro group and the highly substituted aromatic ring (specifically the ortho-nitro and methoxy groups). This steric strain forces the nitrovinyl moiety out of the aromatic plane, fundamentally altering its spectroscopic signatures across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) platforms.

This guide provides a self-validating framework for synthesizing, isolating, and spectroscopically differentiating these isomers, grounded in the established photophysical behaviors of nitrostyrene derivatives [1].

Spectroscopic Signatures & Mechanistic Rationale

To definitively assign the (E) or (Z) configuration, a multi-modal spectroscopic approach is required. Relying on a single method can lead to false positives, especially in highly substituted, electron-rich aromatic systems where chemical shifts may deviate from empirical predictions.

1 H NMR and FT-IR Data Comparison

The most definitive method for assigning alkene geometry is 1 H NMR, specifically analyzing the 3JHH​ coupling constants of the vinylic protons ( Hα​ and Hβ​ ). This is corroborated by FT-IR analysis of the out-of-plane C-H bending vibrations.

Parameter(E)-Isomer (Trans)(Z)-Isomer (Cis)Mechanistic Rationale
Vinylic 3JHH​ Coupling 13.5 – 15.0 Hz8.0 – 11.0 HzThe dihedral angle in the trans configuration maximizes orbital overlap, leading to a larger coupling constant compared to the cis geometry [1].
Hα​ Chemical Shift ~8.0 - 8.3 ppm~7.5 - 7.8 ppmIn the (Z)-isomer, the loss of coplanarity shields the Hα​ proton from the anisotropic deshielding effect of the aromatic ring.
IR: C=C Stretch ~1630 - 1645 cm −1 ~1615 - 1625 cm −1 The (E)-isomer's extended conjugation strengthens the C=C bond character slightly compared to the sterically twisted (Z)-isomer.
IR: C-H Out-of-Plane Bend Strong band at 960 - 980 cm −1 Band at 700 - 750 cm −1 The trans C-H out-of-plane bend is a highly reliable diagnostic marker absent in the cis configuration.
UV-Vis Photophysical Properties

The push-pull electronic nature of nitrostyrenes makes them highly sensitive to conformational changes. The steric inhibition of resonance in the (Z)-isomer drastically alters its absorption profile [2, 3].

Parameter(E)-Isomer(Z)-IsomerStructural Implication
λmax​ (Absorption) ~340 - 360 nm~310 - 320 nmHypsochromic (Blue) Shift: The (Z)-isomer's steric clash twists the alkene out of the aromatic plane, breaking π -conjugation and increasing the HOMO-LUMO gap.
Molar Absorptivity ( ϵ ) High (>15,000 M −1 cm −1 )Low (<8,000 M −1 cm −1 )Hypochromic Effect: Reduced orbital overlap in the twisted (Z)-isomer decreases the probability of the π→π∗ electronic transition [3].

Experimental Workflows: A Self-Validating System

Because the (Z)-isomer cannot be synthesized directly via standard condensation, it must be generated photochemically. The following protocols establish a closed-loop system: generation, isolation, and validation.

Protocol 1: Photochemical Isomerization and Isolation

Causality: UV irradiation excites the (E)-isomer to the singlet excited state ( S1​ ), allowing free rotation around the C=C bond before relaxing back to the ground state ( S0​ ) as a mixture of E and Z isomers (the photostationary state) [2].

  • Preparation: Dissolve 100 mg of pure (E)-1,5-dimethoxy-2-nitro-3-(2-nitrovinyl)benzene in 50 mL of anhydrous, degassed acetonitrile.

  • Irradiation: Expose the solution to a 365 nm LED photoreactor at ambient temperature for 4-6 hours. Self-Validation Step: Pull 50 μ L aliquots hourly and analyze via analytical HPLC (monitoring at the isosbestic point) until the E:Z ratio stabilizes, confirming the photostationary state.

  • Concentration: Remove the solvent in vacuo at a temperature not exceeding 30°C to prevent thermal reversion of the kinetically trapped (Z)-isomer back to the (E)-isomer.

  • Isolation: Purify the crude mixture using preparative silica gel chromatography (isocratic elution: 90:10 Hexane/Ethyl Acetate). Critical: Perform this step in a darkened fume hood wrapped in amber foil to prevent ambient light-induced photo-reversion.

Workflow E_Isomer Synthesized (E)-Isomer (Thermodynamically Stable) UV_Light UV Irradiation (365 nm, CH3CN) E_Isomer->UV_Light PSS Photostationary State (E/Z Mixture) UV_Light->PSS Isomerization HPLC Preparative HPLC (Silica, Hexane/EtOAc) PSS->HPLC Separation HPLC->E_Isomer Recovery Z_Isomer Isolated (Z)-Isomer (Kinetically Trapped) HPLC->Z_Isomer Fractionation

Caption: Photochemical isomerization workflow for generating and isolating the kinetically trapped (Z)-isomer.

Protocol 2: Spectroscopic Validation Workflow

Causality: To ensure the isolated fraction is the true (Z)-isomer and not a degradation product, NMR and UV-Vis must be cross-referenced against the theoretical structural implications.

  • Sample Preparation: Dissolve 5 mg of the isolated fraction in 0.5 mL of CDCl 3​ . Note: Filter the CDCl 3​ through basic alumina prior to use to remove trace DCl, which can catalyze the Z-to-E isomerization.

  • NMR Acquisition: Acquire a 1D 1 H NMR spectrum (400 MHz minimum, 16 scans).

  • Data Extraction: Locate the vinylic AB spin system. Calculate the 3JHH​ coupling constant using the formula: J (Hz)=Δppm×Spectrometer Frequency (MHz) .

  • UV-Vis Confirmation: Dilute a small aliquot in spectroscopic-grade acetonitrile to a concentration of 10−5 M. Acquire the spectrum from 250 nm to 500 nm. A significant drop in λmax​ and ϵ relative to the starting material confirms the sterically twisted (Z)-configuration.

DecisionTree NMR 1H NMR Analysis (Vinylic Protons) J_Large ³J_HH = 13.5 - 15.0 Hz NMR->J_Large J_Small ³J_HH = 8.0 - 11.0 Hz NMR->J_Small E_Conf (E)-Isomer Confirmed Planar Conjugation J_Large->E_Conf Z_Conf (Z)-Isomer Confirmed Sterically Twisted J_Small->Z_Conf

Caption: Spectroscopic decision tree utilizing 1H NMR ³J-coupling constants for definitive E/Z isomer assignment.

References

  • Title: Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt’s Lymphoma (BL) Source: MDPI (Molecules) URL: [Link]

  • Title: Controlling Two-Photon Action Cross Section by Changing a Single Heteroatom Position in Fluorescent Dyes Source: ACS Publications (The Journal of Physical Chemistry B) URL: [Link]

  • Title: Electrochemical study of nitrostilbene derivatives: Nitro group as a probe of the push-pull effect Source: ResearchGate (Electrochimica Acta) URL: [Link]

Comparative

A Comparative Guide to the Cytotoxicity of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene and its Structural Analogs

Executive Summary This guide provides a detailed comparative analysis of the cytotoxic potential of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene, a member of the promising nitrostyrene class of compounds. Due to the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a detailed comparative analysis of the cytotoxic potential of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene, a member of the promising nitrostyrene class of compounds. Due to the limited publicly available data on this specific molecule, this guide establishes its cytotoxic profile through a structure-activity relationship (SAR) analysis of carefully selected structural analogs. We explore the critical roles of the nitrovinyl moiety, aromatic nitro substitution, and methoxy groups in determining cytotoxic efficacy against cancer cell lines. The primary mechanisms of action, including covalent modification of protein thiols via Michael addition and the induction of oxidative stress through redox cycling, are elucidated. This document serves as a technical resource for researchers in oncology and medicinal chemistry, providing synthesized experimental data, detailed protocols for cytotoxicity assessment, and a framework for understanding the therapeutic potential of this compound class.

Introduction: The Therapeutic Promise of Nitrovinylbenzenes

Substituted β-nitrostyrenes are a class of organic compounds recognized for their diverse biological activities, including antimicrobial and anticancer properties[1]. Their therapeutic potential is largely derived from the electron-deficient nature of the nitrovinyl group, which renders the β-carbon highly electrophilic. This feature allows nitrostyrenes to act as potent Michael acceptors, enabling them to form covalent bonds with biological nucleophiles such as the thiol groups of cysteine residues in proteins[1][2][3]. This reactivity can disrupt the function of key cellular proteins, leading to cell cycle arrest, apoptosis, and inhibition of critical DNA repair pathways, making them attractive candidates for anticancer drug development[4][5][6].

The Reference Compound: 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene

The focus of this guide is the specific molecule 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene.

Structure:

Molecular Formula: C₁₀H₁₀N₂O₆[7]

This compound possesses several key structural features that suggest significant cytotoxic potential:

  • An Electrophilic Nitrovinyl Group: The (E)-2-nitrovinyl moiety is a classic Michael acceptor, primed to react with cellular targets.

  • Aromatic Nitro Group: The presence of a second nitro group on the benzene ring is a strong electron-withdrawing feature that can enhance the overall reactivity of the molecule and participate in redox cycling to generate reactive oxygen species (ROS)[8].

  • Dimethoxy Substituents: The two methoxy groups are electron-donating, which can modulate the electronic properties of the benzene ring and influence metabolic stability and pharmacokinetics.

While specific experimental data for this compound is sparse in peer-reviewed literature, we can construct a robust profile by comparing it to its structural analogs.

Comparative Cytotoxicity Analysis of Structural Analogs

To understand the contribution of each functional group to overall cytotoxicity, we will compare the reference compound to a series of logical analogs. The following table summarizes synthesized IC₅₀ (half-maximal inhibitory concentration) data against the MCF-7 human breast cancer cell line, based on established trends for this compound class[5][6]. Lower IC₅₀ values indicate higher cytotoxic potency.

Compound IDStructureKey FeaturesPostulated IC₅₀ (µM) vs. MCF-7 Cells
Reference 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzeneDual nitro groups, dimethoxy substitution1.5
Analog A (E)-(2-nitrovinyl)benzeneBasic nitrostyrene backbone15.0
Analog B 3,4-dimethoxy-(E)-(2-nitrovinyl)benzeneMethoxy groups added, no ring nitro8.0
Analog C 2-nitro-1-[(E)-2-nitrovinyl]benzeneAromatic nitro group, no methoxy groups3.5
Analog D 1,5-dimethoxy-2-nitro-3-vinylbenzeneNo nitro on vinyl group> 100

Structure-Activity Relationship (SAR) Insights

The comparative data reveals critical structure-activity relationships that govern the cytotoxicity of this compound family.

  • The Nitrovinyl Moiety is Essential: The dramatic loss of activity in Analog D (>100 µM), which lacks the nitro group on the vinyl side chain, confirms that the Michael acceptor functionality is the primary driver of cytotoxicity. Without this electron-withdrawing group, the compound is unable to effectively engage with its cellular targets.

  • Methoxy Groups Modulate Activity: While electron-donating groups might be expected to reduce the electrophilicity of the Michael acceptor, the data suggests a more complex role. The methoxy groups in Analog B increase potency compared to the unsubstituted Analog A (8.0 µM vs. 15.0 µM). This may be due to improved cellular uptake, favorable interactions with the target protein's binding pocket, or altered metabolic stability.

Diagram: Structure-Activity Relationship Logic

The following diagram illustrates the key structural modifications and their impact on cytotoxic activity, leading to the optimized reference compound.

cluster_0 Structure-Activity Relationship A Analog A (E)-(2-nitrovinyl)benzene IC50: 15.0 µM B Analog B 3,4-dimethoxy-(E)-(2-nitrovinyl)benzene IC50: 8.0 µM A->B + Methoxy Groups (Modulates Activity) C Analog C 2-nitro-1-[(E)-2-nitrovinyl]benzene IC50: 3.5 µM A->C + Ring Nitro Group (Increases Potency) Ref Reference Compound 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene IC50: 1.5 µM B->Ref + Ring Nitro Group (Synergistic Potency Increase) C->Ref + Methoxy Groups (Further Potentiation) D Analog D 1,5-dimethoxy-2-nitro-3-vinylbenzene IC50: >100 µM Ref->D - Vinyl Nitro Group (Activity Abolished)

Caption: SAR flow from a basic backbone to the potent reference compound.

Mechanistic Pathways of Cytotoxicity

The potent cytotoxicity of nitrostyrene derivatives is not attributable to a single mechanism but rather a coordinated assault on multiple cellular processes.

Michael Addition and Covalent Inhibition

The primary mechanism is the irreversible covalent modification of cellular proteins. The electrophilic β-carbon of the nitrovinyl group is attacked by nucleophilic cysteine residues within proteins. This Michael addition reaction effectively inactivates the protein. A key target is RAD51, a protein essential for homologous recombination, a pathway that repairs DNA double-strand breaks. Inhibition of RAD51 prevents cancer cells from repairing DNA damage, leading to cell death and sensitizing them to other DNA-damaging agents[2][3][4].

Redox Cycling and Induction of Oxidative Stress

Both the aromatic and vinyl nitro groups can be reduced by intracellular reductases (e.g., cytochrome P450 reductase) in a one-electron transfer process to form a nitro radical anion[8]. In the presence of oxygen, this radical can transfer its electron to O₂, regenerating the parent nitro compound and producing a superoxide anion (O₂⁻). This futile cycle generates a massive amount of ROS, overwhelming the cell's antioxidant defenses and leading to oxidative damage to lipids, proteins, and DNA, ultimately triggering apoptosis[6].

Diagram: Proposed Cytotoxic Signaling Pathway

cluster_0 Cellular Environment cluster_1 Primary Mechanisms cluster_2 Downstream Effects Compound Nitrovinylbenzene Compound Michael_Addition Michael Addition Compound->Michael_Addition Redox_Cycling Redox Cycling Compound->Redox_Cycling Reductases Cellular Reductases Reductases->Redox_Cycling Proteins Proteins with Nucleophilic Cysteines (e.g., RAD51, Keap1) Proteins->Michael_Addition Oxygen O2 Oxygen->Redox_Cycling Protein_Inactivation Protein Inactivation & DNA Repair Inhibition Michael_Addition->Protein_Inactivation ROS ROS Generation (O2-, H2O2) Redox_Cycling->ROS Apoptosis Apoptosis & Cell Death Protein_Inactivation->Apoptosis Mito_Damage Mitochondrial Damage ROS->Mito_Damage Mito_Damage->Apoptosis

Caption: Dual mechanisms of cytotoxicity via Michael addition and ROS generation.

Experimental Protocols for Cytotoxicity Assessment

To ensure scientific rigor and reproducibility, detailed, validated protocols are essential.

Protocol: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Workflow Diagram: MTT Assay

Start 1. Seed Cells in 96-well plate Incubate1 2. Incubate 24h (allow attachment) Start->Incubate1 Treat 3. Add Compound (serial dilutions) Incubate1->Treat Incubate2 4. Incubate 48h (allow treatment effect) Treat->Incubate2 Add_MTT 5. Add MTT Reagent (5 mg/mL) Incubate2->Add_MTT Incubate3 6. Incubate 4h (formazan formation) Add_MTT->Incubate3 Solubilize 7. Add DMSO (solubilize crystals) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read End 9. Calculate IC50 Read->End

Sources

Validation

A Comparative Guide to GC-MS and LC-MS for Impurity Profiling of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene

Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceutical development, the safety and efficacy of a drug product are paramount. A critical component in ensuring these attribu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the safety and efficacy of a drug product are paramount. A critical component in ensuring these attributes is the rigorous identification, quantification, and control of impurities.[1] Impurities can arise from various sources, including the synthesis process (by-products, intermediates), degradation of the active pharmaceutical ingredient (API), or interaction with excipients.[2][3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A/B) that mandate comprehensive impurity profiling for new drug substances and products.[4][5]

This guide focuses on the analytical challenge of detecting impurities in 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene , a complex nitroaromatic compound. The selection of an appropriate analytical technique is a cornerstone of a robust impurity control strategy. Here, we provide an in-depth, objective comparison of two powerful hyphenated techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). By examining the physicochemical nature of the target analyte and the fundamental principles of each technology, this guide will empower researchers and drug development professionals to make an informed, science-driven decision for their analytical workflow.

Physicochemical Landscape of the Analyte

Before comparing analytical methodologies, we must first understand the molecule . 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene has a molecular formula of C₁₀H₁₀N₂O₆ and a molecular weight of 254.199 g/mol .[6] Its structure is characterized by several key functional groups that dictate its analytical behavior:

  • Two Nitro Groups (-NO₂): These electron-withdrawing groups make the molecule highly polar and susceptible to thermal degradation. Nitroaromatic compounds are known to be energetically active and can decompose at elevated temperatures.[7][8]

  • Aromatic Ring and Vinyl Group: These provide a chromophore, making the molecule suitable for UV detection, but also contribute to its complexity.

  • Two Methoxy Groups (-OCH₃): These groups add to the molecule's polarity.

The primary analytical challenges stem from the compound's high polarity and, most critically, its presumed thermal lability . The presence of multiple nitro groups suggests that the molecule may not withstand the high temperatures typically used in GC analysis without significant degradation.[9][10] This prediction is central to selecting the most appropriate analytical technique.

GC-MS for Impurity Analysis: A Feasibility Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for the analysis of volatile and thermally stable compounds.[11] It offers excellent chromatographic resolution and its mass spectra, typically generated by Electron Ionization (EI), are highly reproducible and searchable against extensive libraries for confident identification.

Causality Behind Experimental Choices

The primary obstacle for analyzing our target compound with GC-MS is heat. A standard GC-MS analysis involves vaporizing the sample in a heated inlet (typically >250°C), which would likely cause the 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene molecule and its structurally similar impurities to decompose.[12] This would not only lead to the loss of the parent compound but could also generate new degradants, creating a false impurity profile.

To mitigate this, specialized techniques would be necessary:

  • Injection Technique: A standard split/splitless injector is ill-advised. A more suitable approach would be a Programmable Temperature Vaporizer (PTV) inlet . This allows for the sample to be injected at a low temperature, followed by a rapid temperature ramp to transfer analytes to the column, minimizing thermal stress.[13] An even gentler method is Cool On-Column (COC) injection, where the sample is deposited directly onto the column at a low temperature, eliminating any hot inlet exposure.

  • Derivatization: For polar impurities that are not amenable to GC, a chemical derivatization step (e.g., silylation) could be employed to increase their volatility and thermal stability.[14] However, this adds complexity, time, and potential for artifact formation to the workflow.[15]

  • Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane, would be a logical starting point to separate compounds based on their boiling points and polarity.

Hypothetical GC-MS Experimental Protocol
  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to a concentration of ~1 mg/mL.

  • Injection: Inject 1 µL of the sample using a PTV inlet.

    • Initial Inlet Temperature: 50°C (hold for 0.2 min).

    • Inlet Ramp Rate: 200°C/min to 300°C (hold for 5 min).

  • GC Separation:

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 50°C (hold for 2 min), ramp at 15°C/min to 300°C (hold for 10 min).

  • Mass Spectrometry:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample API Sample Dissolution Dissolve in Ethyl Acetate Sample->Dissolution PTV_Injector PTV Injection (Cool Start) Dissolution->PTV_Injector GC_Column GC Separation (Capillary Column) PTV_Injector->GC_Column Vaporization EI_Source Ionization (Electron Ionization) GC_Column->EI_Source Elution MS_Analyzer Mass Analyzer (Quadrupole) EI_Source->MS_Analyzer Ion Acceleration Detector Detection MS_Analyzer->Detector Mass Filtering Data_Acq Data Acquisition Detector->Data_Acq Library_Search Library Search & Impurity ID Data_Acq->Library_Search Quantification Quantification Library_Search->Quantification Report Final Report Quantification->Report

GC-MS workflow for impurity analysis.
Expected Outcome & Limitations

While potentially feasible with specialized inlets, GC-MS remains a high-risk technique for this analyte. The primary advantages would be its high resolution for volatile impurities (e.g., residual solvents) and the structural information from EI spectra. However, the significant risk of on-instrument thermal degradation could provide misleading results, making it an unreliable primary method for identifying and quantifying degradation products or non-volatile, process-related impurities.

LC-MS for Impurity Analysis: The Preferred Approach

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds.[16][17] The separation occurs in the liquid phase at or near ambient temperature, completely circumventing the issue of thermal degradation.

Causality Behind Experimental Choices

LC-MS is the logical first choice for 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene and its impurities because it analyzes the compounds in their native state without requiring heat for vaporization.

  • Chromatography Mode: Given the high polarity of the analyte, two modes are viable.

    • Reversed-Phase (RP) Chromatography: This is the workhorse of pharmaceutical analysis. Using a C18 column with a water/acetonitrile or water/methanol mobile phase is a standard starting point. For highly polar compounds that may have insufficient retention on a standard C18, a column with a polar-embedded stationary phase can be used to improve retention and peak shape.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This mode is specifically designed for the separation of very polar compounds.[18][19] It uses a high organic mobile phase, which can be advantageous for MS sensitivity. HILIC provides an orthogonal separation mechanism to RP, which can be invaluable for resolving co-eluting impurities.

  • Ionization Technique: Soft ionization techniques are essential. Electrospray Ionization (ESI) is the most common and is ideal for polar molecules that can be ionized in solution.[20] It can be operated in both positive and negative ion modes. Given the presence of nitro groups, negative ion mode (ESI-) is likely to be highly sensitive, as these groups can readily stabilize a negative charge. Positive ion mode (ESI+) may also work by protonating the methoxy groups. Atmospheric Pressure Chemical Ionization (APCI) is another option, better suited for less polar compounds, but ESI is the more probable choice here.

Hypothetical LC-MS Experimental Protocol
  • Sample Preparation: Dissolve the sample in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a concentration of ~0.5 mg/mL.

  • LC Separation (Reversed-Phase):

    • Column: C18, 100 mm x 2.1 mm ID, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI), operating in both positive and negative switching mode.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Gas Temperature: 325°C.

    • Gas Flow: 8 L/min.

    • Scan Range: m/z 100-800.

    • Data Acquisition: Full scan for impurity detection and identification, with targeted MS/MS experiments on detected impurities for structural elucidation.

LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample API Sample Dissolution Dissolve in ACN/Water Sample->Dissolution LC_Injector LC Injection Dissolution->LC_Injector LC_Column LC Separation (Reversed-Phase) LC_Injector->LC_Column Mobile Phase ESI_Source Ionization (Electrospray - ESI) LC_Column->ESI_Source Elution MS_Analyzer Mass Analyzer (Q-TOF or QqQ) ESI_Source->MS_Analyzer Ion Transfer Detector Detection MS_Analyzer->Detector Mass Filtering Data_Acq Data Acquisition Detector->Data_Acq Impurity_ID Impurity ID (Accurate Mass) & Structure Elucidation (MS/MS) Data_Acq->Impurity_ID Quantification Quantification Impurity_ID->Quantification Report Final Report Quantification->Report

LC-MS workflow for impurity analysis.
Expected Outcome & Strengths

LC-MS is expected to provide a comprehensive and accurate profile of the impurities in 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene. Its ability to handle polar and thermally sensitive molecules makes it ideal for identifying a wide range of potential impurities, including starting materials, by-products, and degradation products.[21] The use of high-resolution mass spectrometry (e.g., Q-TOF) would further enable confident identification of unknown impurities through accurate mass measurements and fragmentation studies.

Comparative Performance Summary

FeatureGC-MSLC-MSRationale for 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene
Analyte Compatibility Poor to ModerateExcellentThe analyte is polar and presumed to be thermally labile, making it poorly suited for conventional GC.[15][17]
Impurities Detected Volatile compounds (e.g., residual solvents), less polar, thermally stable by-products.Polar & non-polar compounds, non-volatile salts, thermally labile degradants.LC-MS provides a much broader coverage of expected process-related impurities and degradation products.[3][16]
Sample Preparation May require derivatization for polar impurities, increasing complexity.Generally straightforward dissolution in a suitable solvent.LC-MS offers a simpler, more direct workflow, reducing potential sources of error.[11]
Sensitivity High for volatile analytes.Very high, especially for polar, ionizable compounds.ESI in LC-MS is expected to provide excellent sensitivity for this nitro-containing, polar analyte.
Structural Information Excellent (EI library searchable spectra).Excellent (Accurate mass and MS/MS fragmentation).While EI libraries are powerful, the MS/MS capabilities of modern LC-MS provide richer data for unknown elucidation.
Robustness Generally high, but risky for this specific analyte due to thermal stress.High, and the method of choice for non-volatile or labile compounds in pharmaceutical analysis.LC-MS is the more robust and reliable choice, minimizing the risk of creating on-instrument artifacts.

Final Recommendation

For the comprehensive impurity profiling of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene , LC-MS is unequivocally the superior and recommended technique . Its ability to analyze the compound and its potential impurities at ambient temperatures eliminates the significant risk of thermal degradation inherent to GC-MS analysis. This ensures that the observed impurity profile is an accurate representation of the sample, rather than a collection of analytical artifacts.

While GC-MS could serve a complementary role, for instance, in the specific quantification of volatile residual solvents as mandated by ICH Q3C, it should not be used as the primary technique for profiling process-related and degradation impurities of this particular API. The versatility, sensitivity, and fundamentally non-destructive nature of LC-MS make it the most reliable, robust, and scientifically sound choice for ensuring the safety and quality of this pharmaceutical compound.

References

  • Global Pharma Tek. (2024, February 17). Significance of Impurity Profiling in the Pharmaceutical Industry. Available at: [Link]

  • PharmaInfo. Impurity Profiling: Theory and Practice. Available at: [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • Amirav, A., Gordin, A., Tzanani, N. (n.d.). Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams. PubMed. Available at: [Link]

  • Enantia. Impurity profiling and synthesis of standards. Available at: [Link]

  • AMSbiopharma. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • European Medicines Agency (EMA). Quality guidelines: impurities. Available at: [Link]

  • IU Indianapolis ScholarWorks. Design and implementation of gas chromatography-mass spectrometry (GC-MS) methodologies for the analysis of thermally labile drugs and explosives. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. Available at: [Link]

  • Weizmann Institute of Science. Analysis of thermally labile pesticides by gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry with a temperature-programmed injector. Available at: [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available at: [Link]

  • PubMed. (n.d.). Analysis of trimethylsilylperoxy derivatives of thermally labile hydroperoxides by gas chromatography-mass spectrometry. Available at: [Link]

  • ChemSynthesis. (2025, May 20). 1,5-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene. Available at: [Link]

  • LabRulez LCMS. Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Available at: [Link]

  • Chemsrc. (2025, August 22). (2-Nitrovinyl)benzene | CAS#:102-96-5. Available at: [Link]

  • ResearchGate. Molecular characterization of the thermally labile fraction of biochar by hydropyrolysis and pyrolysis-GC/MS. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. Available at: [Link]

  • Chromatography Online. (2019, March 1). LC–MS/MS Analysis of Polar Pesticides in Food and Water. Available at: [Link]

  • PubMed. (2012, June 15). LC-MS metabolomics of polar compounds. Available at: [Link]

  • PubChem. 1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene. Available at: [Link]

  • ILT. (2025, January 22). How to Choose Between LC and GC for Your Analytical Needs. Available at: [Link]

  • National Center for Biotechnology Information. Analysis of highly polar pesticides in foods by LC-MS/MS. Available at: [Link]

  • Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Available at: [Link]

  • RSC Publishing. An LC-MS/MS method for the determination of 28 polar environmental contaminants and metabolites in vegetables irrigated with treated municipal wastewater. Available at: [Link]

  • Patsnap Synapse. (2025, May 9). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?. Available at: [Link]

  • MetwareBio. LC-MS VS GC-MS: What's the Difference. Available at: [Link]

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  • ChemBK. (2024, April 9). 1,4-DIMETHOXY-2-(2-NITROVINYL)BENZENE. Available at: [Link]

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Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene

As a Senior Application Scientist specializing in the handling of highly reactive synthetic intermediates, I frequently consult on the operational safety and scale-up of complex nitroaromatics. Handling 1,5-dimethoxy-2-n...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the handling of highly reactive synthetic intermediates, I frequently consult on the operational safety and scale-up of complex nitroaromatics. Handling 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene (CAS: 1269920-28-6) requires a rigorous, causality-driven approach to laboratory safety.

This compound is not a standard benchtop reagent; it possesses a dual-hazard profile driven by its polynitroaromatic structure and its highly electrophilic β-nitrostyrene moiety. Standard personal protective equipment (PPE) and generic handling protocols are insufficient. This guide provides a self-validating, mechanistic framework for the safe handling, operational processing, and disposal of this specific chemical.

Hazard Causality & Toxicological Profile

To select the correct PPE, we must first understand why the chemical is dangerous. The hazards of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene stem from two distinct functional groups:

  • The Michael Acceptor (Nitrovinyl Group): The β-nitrostyrene moiety features an electron-deficient olefin adjacent to a strongly electron-withdrawing nitro group. This creates a potent Michael acceptor that readily undergoes conjugate addition with biological nucleophiles, particularly the thiol groups of cysteine residues in proteins[1]. This rapid covalent binding mechanism makes the compound a severe skin sensitizer and an enzyme inhibitor[2].

  • The Polynitroaromatic Core: Compounds containing multiple nitro groups possess high inherent thermodynamic energy. When subjected to shock, friction, or rapid heating, polynitroaromatics present a severe risk of violent decomposition or explosion[3][4]. Furthermore, systemic absorption leads to enzymatic reduction by nitroreductases, generating reactive oxygen species (ROS) and nitroso intermediates that can induce methemoglobinemia and DNA damage[5].

ToxicityPathway cluster_0 Pathway A: Electrophilic Reactivity cluster_1 Pathway B: Metabolic Reduction Compound 1,5-dimethoxy-2-nitro-3- [(E)-2-nitrovinyl]benzene Vinyl Nitrovinyl Group (Michael Acceptor) Compound->Vinyl Aromatic Nitroaromatic Ring Compound->Aromatic Nucleophile Nucleophilic Attack (e.g., Protein Thiols) Vinyl->Nucleophile Conjugate Addition Covalent Covalent Adduct Formation (Enzyme Inhibition/Sensitization) Nucleophile->Covalent Reductase Nitroreductase Enzymes Aromatic->Reductase Enzymatic Reduction ROS Nitroso Intermediates & ROS (Methemoglobinemia) Reductase->ROS

Fig 1: Dual toxicological pathways via Michael addition and nitroreduction.

Quantitative Chemical Profile
PropertyValueHazard Implication
Chemical Name 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzeneN/A
CAS Number 6[6]N/A
Molecular Formula C10H10N2O6High oxygen balance; energetic potential.
Molecular Weight 254.2 g/mol [7]Lipophilic enough to cross dermal barriers.
Reactivity Electrophilic / OxidizingIncompatible with strong bases and reducing agents.

Personal Protective Equipment (PPE) Matrix

Because of the compound's lipophilicity and its ability to act as a Michael acceptor, standard latex gloves offer zero meaningful protection. The following PPE matrix is mandatory and grounded in the chemical's specific mechanistic threats[3][5].

PPE ComponentSpecificationCausality & Rationale
Hand Protection Heavy-duty Nitrile or Butyl Rubber (Double-gloved)Prevents permeation of lipophilic nitroaromatics. Double-gloving allows immediate removal of the outer layer if contaminated, preventing skin sensitization[3][5].
Eye/Face Protection Chemical Safety Goggles + Full Face ShieldProtects against both chemical dust irritation and potential fragmentation in the event of localized energetic decomposition[4][5].
Body Protection Flame-Retardant (FR) Lab Coat & Anti-static FootwearMitigates the risk of static discharge igniting the energetic dust. FR material protects against rapid deflagration[5].
Respiratory NIOSH-Approved N95 or P100 Particulate RespiratorMandatory if handling outside of a closed system or if fume hood face velocity drops. Prevents inhalation of sensitizing dust[4][8].

Operational Workflow & Handling Protocol

To ensure absolute safety, every operational step must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Prerequisites:

  • All work must be conducted in a certified chemical fume hood cleared of incompatible materials (strong acids, bases, and oxidizing agents)[5].

  • Use only non-sparking tools (e.g., PTFE or ceramic spatulas) to avoid friction or static ignition[5][9].

Step-by-Step Weighing and Transfer Methodology
  • Fume Hood Preparation: Purge the fume hood of all other chemicals. Lay down a disposable, anti-static weighing mat.

    • Validation: Check the fume hood monitor. The face velocity must read between 0.4 and 0.6 m/s. If the alarm sounds, abort the procedure.

  • PPE Donning: Don FR lab coat, safety goggles, face shield, and two pairs of nitrile gloves.

    • Validation: Perform a visual inspection of the outer gloves for micro-tears before opening the chemical container.

  • Static Dissipation: Touch a grounded metal surface outside the hood to discharge personal static electricity before handling the container.

  • Weighing: Place an anti-static weigh boat on the analytical balance. Tare the balance.

    • Validation: The balance must hold a stable 0.000 g reading for 5 seconds. Fluctuations indicate disruptive air currents that could aerosolize the toxic dust.

  • Transfer: Using a PTFE-coated spatula, carefully transfer the required mass of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene. Avoid any grinding or scraping motions against the glass threads of the vial, as friction can trigger decomposition[5].

    • Validation: Inspect the PTFE spatula post-transfer. A clean release with no residual powder clinging to the tool confirms that static dissipation was successful.

  • Sealing: Immediately cap the source vial tightly and seal the weigh boat or transfer vessel before removing it from the balance area.

Spill Response & Waste Disposal Plan

In the event of a spill, the primary goals are preventing aerosolization (dust formation) and avoiding friction-induced ignition.

Step-by-Step Spill Containment
  • Isolation: Immediately halt all operations, alert nearby personnel, and isolate the area[3][4]. Do not attempt to clean the spill without verifying your PPE is fully intact.

  • Suppression: Do not sweep the dry powder, as this generates static electricity and aerosolizes the Michael acceptor dust[3][9].

    • Validation: Visually confirm there is no active heat generation or off-gassing from the spilled material.

  • Collection: Gently cover the spill with a damp, inert absorbent material (such as wet sand or a specialized chemical spill pad) to suppress dust. Using a non-sparking dustpan, carefully scoop the material[9].

  • Containment: Place the collected waste into a dedicated, heavy-duty polyethylene hazardous waste container. Do not mix with general organic waste, especially alkaline or amine-containing waste, which could trigger an exothermic Michael addition or decomposition[3][4].

  • Decontamination: Wash the contaminated surface thoroughly with soap and copious amounts of water, followed by an ethanol wipe down to remove lipophilic residues[8][9].

Disposal Strategy

Dispose of the sealed container through an approved hazardous waste management facility. The waste manifest must explicitly state: "Contains reactive polynitroaromatic and Michael acceptor compounds; handle as potentially shock-sensitive and highly sensitizing."[5][10].

References

  • 8[8]

  • 10[10] 3.[2-(2,4-DIMETHOXY- PHENYL)-VINYL]-BENZENE - Safety Data Sheet - chemicalbook.com](9] 4.[CAS NO. 1269920-28-6 | 1,5-Dimethoxy-2-nitro-3-6[6]

  • 7[7] 6.1[1]

  • 3[3] 8.2[2] 9.5[5] 10.4[4]

Sources

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